molecular formula C15H11ClN2O B1593559 4-Chloro-2-(4-methoxyphenyl)quinazoline CAS No. 55391-00-9

4-Chloro-2-(4-methoxyphenyl)quinazoline

Cat. No.: B1593559
CAS No.: 55391-00-9
M. Wt: 270.71 g/mol
InChI Key: CRHKQTMYCDKELI-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methoxyphenyl)quinazoline is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHKQTMYCDKELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352708
Record name 4-chloro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55391-00-9
Record name 4-chloro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Quinazoline Nucleus: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the History, Synthesis, and Therapeutic Significance of a Privileged Heterocycle

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a testament to the power of heterocyclic chemistry in drug discovery.[1][2] From its initial synthesis in the late 19th century to its current prominence in a multitude of therapeutic agents, the journey of the quinazoline nucleus is a compelling narrative of chemical innovation and pharmacological impact. This technical guide provides an in-depth exploration of the history, synthetic evolution, and profound significance of quinazoline derivatives in modern medicine. We will delve into the causality behind synthetic choices, elucidate the mechanisms of action of key quinazoline-based drugs, and provide a forward-looking perspective for researchers, scientists, and drug development professionals. The content is structured to offer not just a recitation of facts, but a cohesive understanding of why this "privileged scaffold" continues to be a focal point of intensive research.

Introduction: The Architectural Elegance of the Quinazoline Core

Quinazoline is an organic compound with the chemical formula C₈H₆N₂.[1] It consists of a benzene ring fused to a pyrimidine ring, a structure also known as 1,3-diazanaphthalene.[1] This fusion imparts a unique electronic and steric architecture, making it an exceptional scaffold for interacting with a wide array of biological targets. The two nitrogen atoms within the pyrimidine ring are not electronically equivalent, leading to a marked polarization of the 3,4-double bond, which significantly influences its chemical reactivity and biological interactions.[3] While the parent quinazoline molecule is of limited use, its substituted derivatives are at the heart of numerous pharmacologically active compounds.[1] The versatility of the quinazoline core allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a vast library of quinazoline derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[2][3][4]

A Historical Odyssey: From Discovery to Clinical Prominence

The story of quinazoline begins in the latter half of the 19th century. In 1869, Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogen with anthranilic acid.[3] However, the parent quinazoline was not prepared until 1895 by August Bischler and Lang, who achieved this by decarboxylating quinazoline-2-carboxylic acid.[1][3] A more practical synthesis was later developed by Siegmund Gabriel in 1903.[1][3] For many decades, quinazolines remained a subject of academic curiosity. It was in the mid-20th century that their therapeutic potential began to be realized, leading to a surge in research. Today, over 200 biologically active quinazoline and quinoline alkaloids have been identified, and several synthetic derivatives have been approved by the U.S. Food and Drug Administration (FDA) for clinical use, particularly in oncology.[1][4][5]

The Art and Science of Quinazoline Synthesis: A Methodological Overview

The construction of the quinazoline core has been the subject of extensive research, leading to a variety of synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Historically, the synthesis of quinazolines has relied on the cyclization of appropriately substituted ortho-amino- or ortho-nitro-aromatic compounds. A foundational method is the Niementowski quinazolinone synthesis , which involves the condensation of anthranilic acid with amides.[6]

Experimental Protocol: Niementowski Quinazolinone Synthesis

  • Reactant Preparation: A mixture of anthranilic acid (1 equivalent) and formamide (excess, serving as both reactant and solvent) is prepared in a round-bottom flask.

  • Thermal Cyclization: The mixture is heated to 120-130 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Causality: The elevated temperature is necessary to drive the condensation and subsequent cyclization, overcoming the activation energy for the formation of the heterocyclic ring.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the product, quinazolin-4(3H)-one, is precipitated by the addition of water.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Modern and Greener Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods.[2] These "green chemistry" approaches aim to reduce the use of hazardous reagents and solvents and minimize waste generation.[2]

Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized the synthesis of quinazolines and quinazolinones by dramatically reducing reaction times and often improving yields.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-disubstituted Quinazolin-4(3H)-ones

  • Reactant Mixture: Anthranilic acid (1 equivalent), an appropriate acyl chloride (1.1 equivalents), and a primary amine (1.1 equivalents) are combined in a microwave-safe reaction vessel.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific power (e.g., 640 watts) and temperature for a short duration (typically a few minutes).[6] Causality: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating that accelerates the reaction rate significantly compared to conventional heating.

  • Product Isolation: After cooling, the reaction mixture is diluted with water, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed and can be purified by column chromatography or recrystallization.

Catalytic and Multi-Component Reactions: Modern synthetic strategies often employ transition metal catalysts (e.g., palladium, copper) and multi-component reactions (MCRs) to construct the quinazoline scaffold in a single step from readily available starting materials.[7]

Synthetic_Approaches cluster_Classical Classical Methods cluster_Modern Modern Methods Classical_Start o-Substituted Aromatics Niementowski Niementowski Synthesis Classical_Start->Niementowski Condensation Classical_Product Quinazoline Core Niementowski->Classical_Product Modern_Start Simple Precursors Microwave Microwave-Assisted Synthesis Modern_Start->Microwave Rapid Heating MCR Multi-Component Reactions Modern_Start->MCR One-Pot Modern_Product Quinazoline Core Microwave->Modern_Product MCR->Modern_Product

Caption: Comparison of classical and modern synthetic approaches to the quinazoline core.

The Pharmacological Significance: A Privileged Scaffold in Drug Discovery

The quinazoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the development of drugs targeting a wide range of diseases.[4]

Anticancer Activity: The Kinase Inhibitor Revolution

Perhaps the most significant contribution of quinazolines to medicine is in the field of oncology.[5] Many quinazoline derivatives have been developed as potent and selective inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[5]

Epidermal Growth Factor Receptor (EGFR) Inhibitors: A prominent class of quinazoline-based anticancer drugs targets the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a key role in cell growth and proliferation.[1]

  • Gefitinib (Iressa®): Approved by the FDA in 2003, gefitinib was one of the first targeted therapies for non-small-cell lung cancer (NSCLC).[1][5] It competitively binds to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and blocking downstream signaling pathways that promote tumor growth.[1]

  • Erlotinib (Tarceva®): Approved in 2004 for NSCLC and later for pancreatic cancer, erlotinib also functions as a reversible EGFR tyrosine kinase inhibitor.[5]

  • Lapatinib (Tykerb®): This dual inhibitor targets both EGFR and human epidermal growth factor receptor 2 (HER2), another important tyrosine kinase in breast cancer.[1][5]

  • Afatinib (Gilotrif®): An irreversible inhibitor of both EGFR and HER2, afatinib has shown efficacy against tumors that have developed resistance to reversible inhibitors like gefitinib and erlotinib.[1]

EGFR_Inhibition cluster_pathway Signal Transduction Pathway EGFR EGFR Tyrosine Kinase Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates Apoptosis Inhibition of Apoptosis EGFR->Apoptosis Angiogenesis Angiogenesis EGFR->Angiogenesis ATP ATP ATP->EGFR Binds to active site Quinazoline_Drug Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline_Drug->EGFR Blocks ATP binding site

Sources

A Preliminary Investigation of 4-Chloro-2-(4-methoxyphenyl)quinazoline Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry, widely regarded as a "privileged structure."[1][2] Its derivatives exhibit a remarkable breadth of biological activities, but their most profound impact has been in oncology.[1][3][4] Several quinazoline-based drugs, including gefitinib, erlotinib, and afatinib, are FDA-approved targeted therapies, fundamentally changing the treatment landscape for cancers like non-small-cell lung cancer (NSCLC).[3][5][6] These agents typically function by inhibiting key signaling proteins, offering a more precise and often better-tolerated alternative to traditional chemotherapy.[1]

This guide focuses on a specific, yet representative, member of this class: 4-Chloro-2-(4-methoxyphenyl)quinazoline . This compound embodies key structural motifs known to confer potent bioactivity: a 2-aryl group (the 4-methoxyphenyl moiety) and a reactive chloro-substituent at the 4-position, which can serve as a crucial site for synthetic modification or direct interaction with biological targets.[7] This document provides a preliminary framework for investigating its bioactivity, grounded in the established pharmacology of its chemical class. We will explore the most probable mechanisms of action, present detailed protocols for their experimental validation, and discuss the interpretation of potential outcomes.

Part 1: Postulated Core Mechanisms of Action

Based on extensive literature on structurally related 2-arylquinazolines, two primary anticancer mechanisms are hypothesized for this compound. These pathways are not mutually exclusive and represent the most logical starting points for a comprehensive bioactivity screen.

Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for mitotic spindle formation and, consequently, cell division.[8] Disruption of their dynamics is a clinically validated anticancer strategy. A close structural analog, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a potent inducer of apoptosis that functions by inhibiting tubulin polymerization.[9] This precedent strongly suggests that the target compound may share this mechanism.

Causality: By binding to tubulin, the compound would prevent its polymerization into microtubules. This disruption arrests the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering programmed cell death (apoptosis).[8][10]

cluster_0 Normal Cell Division cluster_1 Mechanism of Inhibition Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Block Inhibition Tubulin->Block Target Spindle Mitotic Spindle Microtubules->Spindle Assembly Division Cell Division Spindle->Division Compound 4-Chloro-2-(4-methoxyphenyl) quinazoline Compound->Block Arrest G2/M Phase Arrest Block->Arrest leads to Apoptosis Apoptosis Arrest->Apoptosis triggers

Caption: Postulated mechanism of tubulin polymerization inhibition.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The quinazoline scaffold is the foundational structure for numerous first and second-generation EGFR inhibitors.[5][6][11] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the PI3K/Akt and Ras/MAPK pathways, promoting cell proliferation, survival, and metastasis.[6][12] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[5]

Causality: The 4-anilinoquinazoline scaffold is known to act as an ATP-competitive inhibitor, binding to the kinase domain of EGFR.[6][12] By blocking ATP binding, the compound prevents the autophosphorylation of the receptor, thereby inhibiting the activation of all subsequent downstream pro-survival signals.

cluster_0 EGFR Signaling Pathway cluster_1 Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR binds PI3K PI3K/Akt Pathway EGFR->PI3K activates RAS Ras/MAPK Pathway EGFR->RAS activates ATP ATP ATP->EGFR binds to kinase domain Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Compound 4-Chloro-2-(4-methoxyphenyl) quinazoline Block Inhibition of Autophosphorylation Compound->Block Block->PI3K Block->RAS

Caption: Inhibition of the EGFR signaling pathway at the ATP-binding site.

Part 2: Framework for Preliminary Bioactivity Investigation

A tiered approach is recommended to efficiently screen for and characterize the bioactivity of this compound. The workflow begins with a broad assessment of cytotoxicity, followed by specific mechanistic assays to elucidate the mode of action.

Experimental Workflow

This diagram outlines a logical progression from initial screening to mechanistic validation. A positive result in the primary cytotoxicity assay justifies proceeding to more resource-intensive secondary assays.

cluster_mechanistic Secondary Mechanistic Assays start Start: Compound Synthesis & Characterization primary Primary Screen: In Vitro Cytotoxicity Assay (MTT) (e.g., MCF-7, A549, PC-3) start->primary decision Significant Cytotoxicity? (e.g., IC50 < 10 µM) primary->decision stop End: Low Potency or Inactive decision->stop No cell_cycle Cell Cycle Analysis (Flow Cytometry) decision->cell_cycle Yes tubulin_assay Tubulin Polymerization Assay (Biochemical) cell_cycle->tubulin_assay kinase_assay EGFR Kinase Inhibition (Biochemical/Cell-based) cell_cycle->kinase_assay apoptosis_assay Apoptosis Assay (Caspase-Glo / Annexin V) cell_cycle->apoptosis_assay end_pathway Elucidate Mechanism of Action tubulin_assay->end_pathway kinase_assay->end_pathway apoptosis_assay->end_pathway

Caption: Tiered workflow for investigating compound bioactivity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)[13][14]

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (<0.5%).

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M). Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Test compound and vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • PI/RNase Staining Buffer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells by trypsinization, then centrifuge to form a cell pellet.

  • Fixation: Wash the pellet with PBS. Resuspend the cells gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed. This fixes the cells and prevents clumping. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

  • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA and ensure that PI only stains DNA.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate histograms of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the treated samples to the vehicle control to identify any cell cycle arrest.

Part 3: Data Interpretation and Broader Potential

Quantitative Data Summary

The primary output from cytotoxicity screening is the IC₅₀ value. These data should be tabulated to compare the compound's potency across different cancer cell lines. A potent compound typically exhibits activity in the low micromolar to nanomolar range.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

Cell LineCancer TypeIC₅₀ (µM) after 72h
MCF-7Breast Adenocarcinoma1.25
A549Non-Small-Cell Lung2.50
HCT-116Colon Carcinoma0.95
PC-3Prostate Carcinoma3.10
Doxorubicin(Positive Control)0.08

Data are hypothetical, for illustrative purposes, based on activities of similar quinazoline compounds found in the literature.[13][14]

Interpretation:

  • Potency: An IC₅₀ value below 10 µM is generally considered a promising result for a screening hit.

  • Selectivity: Differences in IC₅₀ values between cell lines may suggest selectivity, potentially linked to the expression levels of the compound's target (e.g., higher EGFR expression in A549 cells).

Broader Therapeutic Potential

While oncology is the most probable application, the quinazoline scaffold is notoriously versatile.[2] Should primary anticancer screens yield negative or weak results, or to broaden the scope of the investigation, other activities reported for 2-arylquinazolines are worth considering:

  • Anti-parasitic: Derivatives have shown potent activity against Leishmania donovani and Trypanosoma cruzi.[15][16] Evaluation could involve in vitro assays against these parasites.

  • Anti-inflammatory: Some quinazolinone derivatives have been reported as inhibitors of cyclooxygenase (COX) enzymes, suggesting potential in treating inflammatory disorders.[17]

Conclusion

This compound stands as a compound of significant interest based on the well-established therapeutic relevance of its chemical class. The structural features strongly support the hypothesis that its primary bioactivity will be in the realm of anticancer therapeutics, likely driven by mechanisms involving the disruption of microtubule dynamics or the inhibition of critical oncogenic kinases like EGFR. The experimental framework provided in this guide offers a robust, logical, and efficient path for the preliminary investigation of this compound. The successful elucidation of its potency and mechanism of action will be a crucial step in determining its potential for development as a novel therapeutic agent.

References

A complete list of all sources cited within this document is provided below for verification and further reading.

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–10. Retrieved from [Link]

  • Li, D., et al. (2022). Synthesis and biological evaluation of new series of quinazoline derivatives as EGFR/HER2 dual-target inhibitors. Bioorganic & Medicinal Chemistry, 65, 116776. Retrieved from [Link]

  • Sharma, P., et al. (2018). Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies. MedChemComm, 9(3), 535–545. Retrieved from [Link]

  • De Rycker, M., et al. (2021). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry, 64(14), 10115–10129. Retrieved from [Link]

  • Yadav, P., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives as Multi-target Anti-inflammatory Agents. Journal of Heterocyclic Chemistry, 56(8), 2275-2286. Retrieved from [Link]

  • Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771–4779. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 26(18), 5627. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(99), 97268–97293. Retrieved from [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(38), 24901–24911. Retrieved from [Link]

  • Li, Q., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5343. Retrieved from [Link]

  • Stasevych, M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11628. Retrieved from [Link]

  • Kumar, A., et al. (2023). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 28(11), 4426. Retrieved from [Link]

  • Sharma, A., et al. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Molecular Structure, 1301, 137350. Retrieved from [Link]

  • Al-Rashood, S. T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. Retrieved from [Link]

  • Pop, O. L., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7856. Retrieved from [Link]

  • da Silva, G. O., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 34, 1483-1517. Retrieved from [Link]

  • Al-Salahi, R., et al. (2018). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Journal of Chemistry, 2018, 1–10. Retrieved from [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Faghih, Z., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 19996. Retrieved from [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Informatics in Medicine Unlocked, 50, 101861. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Purification of 4-Chloro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 4-Chloro-2-(4-methoxyphenyl)quinazoline, a key intermediate in the synthesis of various biologically active compounds.[1][2][3] The protocols outlined below are designed to ensure high purity of the final compound, which is critical for subsequent synthetic steps and biological assays. This document emphasizes not just the procedural steps but the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Importance of Purity for a Privileged Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of therapeutic agents, including anticancer and antimalarial drugs.[2][4] this compound serves as a versatile building block, with the chlorine atom at the 4-position acting as a facile leaving group for nucleophilic substitution, allowing for the introduction of diverse functionalities.

The purity of this intermediate is paramount. Impurities, such as the starting material 2-(4-methoxyphenyl)quinazolin-4(3H)-one or by-products from the chlorination reaction, can lead to undesired side reactions, complicate reaction monitoring, and ultimately impact the yield and purity of the final active pharmaceutical ingredient (API). This guide details robust purification strategies to mitigate these risks.

Understanding the Synthesis and Potential Impurities

A common synthetic route to this compound involves the chlorination of 2-(4-methoxyphenyl)quinazolin-4(3H)-one.[5][6][7] This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[5][6][8]

Common Impurities to Consider:

  • Unreacted Starting Material: 2-(4-methoxyphenyl)quinazolin-4(3H)-one. Its presence indicates an incomplete reaction.

  • Hydrolysis Product: If the product is exposed to moisture, the 4-chloro group can hydrolyze back to the 4-hydroxy (or quinazolinone) form.

  • By-products from Chlorinating Agent: Residual decomposition products of thionyl chloride or phosphorus oxychloride.

  • Solvent Residues: Organic solvents used in the synthesis and work-up.

The purification strategies detailed below are designed to effectively remove these common impurities.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the scale of the reaction and the impurity profile of the crude product.

Work-up and Initial Purification: Quenching and Extraction

Causality: The initial work-up is a critical first step in purification. The goal is to neutralize any remaining chlorinating agent and separate the product from inorganic by-products.

Protocol:

  • Reaction Quenching: After the reaction is complete (as monitored by TLC or LC-MS), the reaction mixture is typically cooled to room temperature. The excess chlorinating agent is carefully quenched by pouring the reaction mixture into ice-cold water or a mixture of ice and a mild base like sodium bicarbonate solution. This should be done slowly and with vigorous stirring in a well-ventilated fume hood.

  • Extraction: The aqueous mixture is then extracted with a suitable organic solvent. Dichloromethane (DCM) is a common choice due to the good solubility of the product.[5]

  • Washing: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Crystallization: The Workhorse of Purification

Causality: Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the desired compound will have a different solubility profile from the impurities in a given solvent system. As a saturated solution cools, the compound with the lower solubility will crystallize out, leaving the more soluble impurities in the mother liquor.

Protocol for Recrystallization:

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. Based on the purification of a similar compound, 4-chloro-2-(4-methylphenyl)quinazoline, petroleum ether is a good starting point for a non-polar solvent.[8] Given the presence of the methoxy group, a slightly more polar solvent or a mixed solvent system might be optimal.

    • Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol, acetonitrile, and mixtures thereof) at room and elevated temperatures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Systems for Recrystallization

Solvent/Solvent SystemPolarityRationale
Petroleum EtherNon-polarEffective for a similar, less polar analogue.[8]
Hexane/Ethyl AcetateTunableAllows for fine-tuning of polarity to optimize solubility.
IsopropanolPolar ProticCan be effective for removing more polar impurities.
EthanolPolar ProticSimilar to isopropanol, with different solubility characteristics.
Column Chromatography: For High Purity and Difficult Separations

Causality: Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[9][10][11] Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.

Protocol for Column Chromatography:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A typical starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition. The ideal eluent system should give a retention factor (Rf) of around 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is loaded onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Eluent Systems for Column Chromatography

Eluent System (v/v)PolarityApplication
Hexane:Ethyl Acetate (9:1 to 7:3)Low to MediumA good starting point for separating the product from less polar impurities.[9]
Dichloromethane:Methanol (99:1 to 95:5)Medium to HighUseful for eluting more polar compounds and for difficult separations.

Experimental Workflow: Purification and Analysis

G cluster_purification Purification Workflow cluster_analysis Purity Assessment crude Crude Product workup Aqueous Work-up (Quenching & Extraction) crude->workup crystallization Crystallization workup->crystallization Primary Method column Column Chromatography workup->column For high purity pure Pure Product crystallization->pure column->pure tlc TLC pure->tlc Quick Check hplc HPLC/LC-MS pure->hplc Quantitative Purity nmr NMR Spectroscopy pure->nmr Structural Confirmation ms Mass Spectrometry pure->ms Molecular Weight Confirmation

Caption: A typical workflow for the purification and subsequent purity analysis of this compound.

Purity Assessment: Validating the Outcome

Trustworthiness: A robust analytical workflow is essential to validate the purity of the final compound.

  • Thin Layer Chromatography (TLC): A quick and inexpensive method to assess the number of components in a sample and to monitor the progress of a reaction or chromatographic separation. A single spot on the TLC plate is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[12][13] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. The purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound. The absence of impurity peaks in the ¹H and ¹³C NMR spectra is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Logical Relationship: Purification and Purity Assessment

G Crude Crude Material (Mixture) Purification Purification (Crystallization/Chromatography) Crude->Purification Pure Purified Compound Purification->Pure Analysis Analytical Methods (HPLC, NMR, MS) Pure->Analysis Validation Purity Confirmed (>98%) Analysis->Validation

Caption: The logical flow from impure starting material to a validated pure compound.

Conclusion

The purification of this compound is a critical step in the synthesis of many important molecules. By understanding the potential impurities and employing a systematic approach to purification and analysis, researchers can ensure the high quality of this key intermediate. The protocols and guidelines presented in these application notes provide a solid foundation for achieving this goal.

References

  • PrepChem. Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Available from: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]

  • The Royal Society of Chemistry. Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. Available from: [Link]

  • Google Patents. US5214144A - Process for the preparation of 4-haloquinazolines.
  • YouTube. Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Available from: [Link]

  • National Center for Biotechnology Information. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Available from: [Link]

  • University of Washington Tacoma Digital Commons. Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. Available from: [Link]

  • SIELC Technologies. Separation of Quinazoline on Newcrom R1 HPLC column. Available from: [Link]

  • Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. Available from: [Link]

  • National Center for Biotechnology Information. Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]

  • MDPI. 3-Aryl-5-aminobiphenyl Substituted[5][8][14]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Available from: [Link]

  • PubChem. 4-Chloro-2-(3-methoxyphenyl)quinazoline. Available from: [Link]

  • National Center for Biotechnology Information. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Available from: [Link]

  • ResearchGate. (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. Available from: [Link]

  • National Center for Biotechnology Information. Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Available from: [Link]

  • MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available from: [Link]

  • Wikipedia. Quinazoline. Available from: [Link]

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Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of quinazoline exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The 2,4-disubstituted quinazoline motif is of particular importance, forming the core of several clinically approved drugs, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib used in cancer therapy.[4]

The synthetic accessibility and versatility of the 4-position of the quinazoline ring make it a focal point for molecular diversification. Specifically, 4-Chloro-2-(4-methoxyphenyl)quinazoline serves as a key intermediate for the synthesis of libraries of novel bioactive compounds. The electron-withdrawing nature of the quinazoline ring system, further influenced by the 2-aryl substituent, activates the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

This comprehensive guide provides a detailed exploration of the nucleophilic substitution reactions of this compound, offering in-depth mechanistic insights and field-proven protocols for its reaction with various nucleophiles.

Mechanistic Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction of this compound with nucleophiles proceeds via a well-established SNAr mechanism. This two-step addition-elimination process is characteristic of electron-deficient aromatic and heteroaromatic systems.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinazoline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing quinazoline ring system, which is crucial for the stability of this intermediate.[5][6]

Step 2: Elimination of the Leaving Group

In the subsequent step, the aromaticity of the quinazoline ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

Theoretical studies, including Density Functional Theory (DFT) calculations, on 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack compared to the C2 position.[6][7] This inherent electronic preference underscores the regioselectivity of the SNAr reaction at the C4 position under mild conditions.[1]

Visualization of the SNAr Mechanism

SNAr_Mechanism cluster_intermediate Meisenheimer Complex Quinazoline This compound Intermediate Resonance-Stabilized Intermediate Quinazoline->Intermediate Nucleophilic Attack at C4 Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product 4-Substituted-2-(4-methoxyphenyl)quinazoline Intermediate->Product Elimination of Cl- HCl HCl

Caption: General mechanism of the SNAr reaction on this compound.

Protocols for Nucleophilic Substitution Reactions

The following section details robust and versatile protocols for the reaction of this compound with various classes of nucleophiles. The choice of solvent, base, and reaction temperature is critical for achieving high yields and purity.

I. Reactions with N-Nucleophiles (Amines)

The synthesis of 4-aminoquinazoline derivatives is a widely employed transformation in the development of kinase inhibitors and other therapeutic agents.[4] The reaction of this compound with primary and secondary amines generally proceeds with high efficiency.

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine of choice (1.1 - 1.5 equivalents)

  • Solvent: Isopropanol, n-Butanol, or Dimethylformamide (DMF)

  • Base (optional, for amine hydrochlorides): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., isopropanol, 0.1-0.2 M), add the amine (1.1-1.5 eq).

  • If the amine is used as a hydrochloride salt, add a suitable non-nucleophilic base such as TEA or DIPEA (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-16 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Solvent: Polar protic solvents like isopropanol and n-butanol are effective at solvating the starting materials and the intermediate Meisenheimer complex. DMF, a polar aprotic solvent, can also be used and may accelerate the reaction rate.

  • Base: The use of a base is necessary to neutralize the HCl generated during the reaction, particularly when using amine salts as starting materials. Excess amine can also serve as the base.

  • Temperature: Refluxing temperatures are generally required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[4]

Materials:

  • This compound

  • Amine of choice (1.1 - 1.5 equivalents)

  • Solvent: Tetrahydrofuran (THF)/Water (1:1), Ethanol, or Acetonitrile

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq), the amine (1.1-1.5 eq), and the chosen solvent (e.g., THF/Water 1:1, 0.2-0.5 M).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes). The reaction progress can be monitored by LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction as described in Protocol 1.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time. This is particularly advantageous for less reactive amines.

  • Solvent System: The choice of a polar solvent that absorbs microwave radiation efficiently is crucial. THF/water mixtures and ethanol are excellent choices.

II. Reactions with O-Nucleophiles (Phenols)

The synthesis of 4-aryloxyquinazolines introduces a different class of substituents, expanding the chemical space for drug discovery. These reactions typically require a base to deprotonate the phenol, generating a more potent phenoxide nucleophile.

Materials:

  • This compound

  • Phenol of choice (1.2 - 2.0 equivalents)

  • Base: Potassium carbonate (K2CO3), Sodium hydride (NaH), or Cesium carbonate (Cs2CO3) (1.5 - 2.5 equivalents)

  • Solvent: Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon) for reactions with NaH

Procedure:

  • To a solution of the phenol (1.2-2.0 eq) in the chosen solvent (e.g., DMF, 0.1-0.2 M), add the base (e.g., K2CO3, 1.5-2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to generate the phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor by TLC.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base: A base is essential to deprotonate the weakly acidic phenol, forming the much more nucleophilic phenoxide. The choice of base can influence the reaction rate, with stronger bases like NaH often leading to faster reactions.

  • Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they effectively solvate cations while leaving the anionic nucleophile relatively unsolvated and thus more reactive.

  • Temperature: Elevated temperatures are generally necessary to promote the reaction between the less nucleophilic phenoxide and the chloroquinazoline.

III. Reactions with S-Nucleophiles (Thiols)

The introduction of a thioether linkage at the C4 position can significantly impact the biological activity and physicochemical properties of the quinazoline scaffold. Similar to phenols, thiols require a base to form the more reactive thiolate anion.

Materials:

  • This compound

  • Thiol of choice (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K2CO3) or Triethylamine (TEA) (1.5 - 2.0 equivalents)

  • Solvent: Acetone, Acetonitrile (ACN), or Dimethylformamide (DMF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., acetone, 0.1-0.2 M), add the thiol (1.1-1.5 eq) and the base (e.g., K2CO3, 1.5-2.0 eq).

  • Heat the reaction mixture to reflux (typically 50-80 °C) and monitor by TLC.

  • Upon completion (typically 1-6 hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the thiol to the more nucleophilic thiolate. K2CO3 is a commonly used and effective base for this transformation.

  • Solvent: Acetone and acetonitrile are suitable solvents for this reaction, providing good solubility for the reactants and facilitating the SNAr process.

  • Reactivity: Thiols are generally more nucleophilic than the corresponding alcohols, which often allows for milder reaction conditions (lower temperatures and shorter reaction times) compared to O-arylation.

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound.

Nucleophile ClassTypical NucleophileSolventBaseTemperature (°C)Time (h)Expected Product
N-Nucleophiles AnilineIsopropanol-804-84-Anilino-2-(4-methoxyphenyl)quinazoline
BenzylamineEthanolTEA802-64-(Benzylamino)-2-(4-methoxyphenyl)quinazoline
MorpholineTHF/H2O (1:1)-120 (MW)0.25-0.54-(Morpholin-4-yl)-2-(4-methoxyphenyl)quinazoline
O-Nucleophiles PhenolDMFK2CO31006-124-Phenoxy-2-(4-methoxyphenyl)quinazoline
4-MethoxyphenolACNCs2CO3808-164-(4-Methoxyphenoxy)-2-(4-methoxyphenyl)quinazoline
S-Nucleophiles ThiophenolAcetoneK2CO3602-44-(Phenylthio)-2-(4-methoxyphenyl)quinazoline
Benzyl mercaptanDMFTEA501-34-(Benzylthio)-2-(4-methoxyphenyl)quinazoline

Experimental Workflow Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in appropriate solvent add_reagents Add nucleophile and base (if required) start->add_reagents heating Heat the reaction mixture (Conventional or Microwave) add_reagents->heating monitoring Monitor reaction progress by TLC/LC-MS heating->monitoring cooling Cool to room temperature monitoring->cooling Reaction Complete precipitation Precipitation/Filtration or Concentration cooling->precipitation purify Column Chromatography or Recrystallization precipitation->purify characterization Characterize the final product (NMR, MS, etc.) purify->characterization

Caption: A generalized workflow for the nucleophilic substitution of this compound.

Conclusion

The nucleophilic aromatic substitution of this compound is a powerful and versatile tool for the synthesis of a diverse range of 2,4-disubstituted quinazolines. By carefully selecting the nucleophile, solvent, base, and reaction conditions, researchers can efficiently generate libraries of compounds for biological screening and lead optimization. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the exploration of the vast chemical space accessible from this privileged scaffold.

References

  • 8][9][10]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties.

  • 8][9][10]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators.

  • 8][9][10]triazolo[4,3-c]quinazolines.

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors from 4-Chloro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The quinazoline core is a well-established and highly valued scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic nature provides a robust framework for the precise spatial arrangement of various substituents, enabling targeted interactions within the ATP-binding pocket of a wide range of kinases.[1] This has led to the successful development of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, which primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[2]

The starting material, 4-Chloro-2-(4-methoxyphenyl)quinazoline, represents a key intermediate for the synthesis of a diverse library of quinazoline-based kinase inhibitors. The chlorine atom at the 4-position is a reactive leaving group, readily displaced by nucleophiles such as anilines, which is a common strategy in the synthesis of many potent kinase inhibitors.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile starting material to develop novel kinase inhibitors, with a focus on EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as primary targets.

Strategic Approach to Kinase Inhibitor Development

Our developmental strategy initiates with the synthesis of a focused library of candidate compounds, followed by a systematic evaluation of their biological activity. This iterative process of synthesis and testing is fundamental to establishing a robust Structure-Activity Relationship (SAR) and identifying lead compounds for further optimization.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization Start This compound Synthesis Nucleophilic Aromatic Substitution (Library of Anilines) Start->Synthesis React with various substituted anilines Library Library of 4-Anilino-2-(4-methoxyphenyl)quinazoline Derivatives Synthesis->Library Kinase_Assay In Vitro Kinase Inhibition Assays (EGFR & VEGFR-2) Library->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assays (e.g., MTT Assay) Kinase_Assay->Cell_Assay Potent compounds advance SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Optimization Iterative Synthesis and Biological Evaluation SAR->Optimization Lead_Compound Optimized Lead Compound Optimization->Lead_Compound

Part 1: Synthesis of 4-Anilino-2-(4-methoxyphenyl)quinazoline Derivatives

The primary synthetic route to generate a library of potential kinase inhibitors from this compound involves a nucleophilic aromatic substitution reaction at the C4 position with a variety of substituted anilines. This reaction is typically straightforward and allows for the introduction of diverse chemical functionalities to probe the SAR.

Protocol 1: General Procedure for the Synthesis of 4-Anilino-2-(4-methoxyphenyl)quinazoline Derivatives
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Addition of Aniline: Add 1.1 to 1.5 equivalents of the desired substituted aniline to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are generally complete within 2-24 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent (e.g., isopropanol or ethanol), and dry under vacuum.

    • If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid precipitates. Collect the solid by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Illustrative Synthesis Examples:
DerivativeAniline UsedKey Observations
Compound A 3-chloro-4-fluoroanilineFormation of a crystalline product upon cooling.
Compound B 3-ethynylanilineReaction may require slightly longer heating time.
Compound C 4-amino-N-methylpiperidineA stronger base may be required as a scavenger.

Part 2: In Vitro Kinase Inhibition Assays

The initial biological evaluation of the synthesized compounds involves determining their ability to inhibit the enzymatic activity of the target kinases, EGFR and VEGFR-2. This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate.

Protocol 2: EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5]

  • Reagent Preparation:

    • Prepare the desired concentrations of test compounds and a positive control inhibitor (e.g., Gefitinib) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of recombinant human EGFR kinase in kinase assay buffer.

    • Prepare a solution of the substrate (e.g., a poly(Glu,Tyr) peptide) and ATP in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the test compound or control.

    • Add the EGFR kinase solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Protocol 3: VEGFR-2 Kinase Inhibition Assay (Kinase-Glo® MAX Assay)

This protocol is based on the BPS Bioscience VEGFR2 Kinase Assay Kit and measures the remaining ATP after the kinase reaction.[6][7]

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Sunitinib) in kinase assay buffer.

    • Prepare a solution of recombinant human VEGFR-2 kinase.

    • Prepare a solution of the substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP.

  • Kinase Reaction:

    • In a white 96-well plate, add the test compound or control.

    • Add the VEGFR-2 kinase to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • ATP Detection:

    • Add the Kinase-Glo® MAX Reagent to each well, which simultaneously terminates the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition and determine the IC₅₀ values.

Part 3: Cell-Based Antiproliferative Assays

Following the identification of potent inhibitors in biochemical assays, it is crucial to evaluate their activity in a cellular context. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.[8][9]

Protocol 4: MTT Cell Proliferation Assay
  • Cell Seeding:

    • Culture cancer cell lines known to be dependent on EGFR or VEGFR-2 signaling (e.g., A549 for EGFR, HUVEC for VEGFR-2).

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.

Part 4: Structure-Activity Relationship (SAR) and Mechanistic Insights

The data obtained from the synthesis and biological evaluation of the compound library will allow for the establishment of a Structure-Activity Relationship (SAR). This is a critical step in understanding how different chemical modifications influence the inhibitory activity and for guiding the design of more potent and selective compounds.

Key SAR Insights for 4-Anilinoquinazoline EGFR Inhibitors:
  • Anilino Moiety: The substitution pattern on the 4-anilino ring is crucial for potency and selectivity. Small, lipophilic groups at the 3-position of the aniline ring are often favored.[10]

  • Quinazoline Core: Substituents on the quinazoline ring, particularly at the 6- and 7-positions, can significantly modulate activity. Electron-donating groups, such as methoxy groups, are often beneficial.[10]

  • C4-Linker: The nature of the atom linking the quinazoline core to the phenyl ring at the C4 position is critical. An amino (-NH-) linker is a hallmark of many potent EGFR inhibitors.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR Dimerization Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos Ras Ras Raf Raf MEK MEK ERK ERK PI3K PI3K Akt Akt Cell_Effects Proliferation, Survival, Metastasis Inhibitor 4-Anilinoquinazoline Inhibitor

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Dimerization_P Dimerization & Autophosphorylation PLCg PLCγ PKC PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PI3K_Akt PI3K/Akt Pathway Angiogenesis Angiogenesis, Permeability, Survival Inhibitor 4-Anilinoquinazoline Inhibitor

Conclusion

This compound is a valuable and versatile starting material for the development of novel kinase inhibitors. By employing a systematic approach of synthesis, in vitro screening, and cell-based evaluation, researchers can efficiently explore the chemical space around the quinazoline scaffold to identify potent and selective inhibitors of key cancer targets such as EGFR and VEGFR-2. The protocols and insights provided in this document serve as a comprehensive guide to facilitate these drug discovery efforts.

References

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Application Note: Spectroscopic Analysis of 4-Chloro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the comprehensive spectroscopic analysis of 4-Chloro-2-(4-methoxyphenyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation), Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and Electrospray Ionization-Mass Spectrometry (ESI-MS). The causality behind experimental choices, from solvent selection to ionization methods, is explained to ensure robust and reproducible data. This document serves as a practical guide for researchers engaged in the synthesis and characterization of novel quinazoline-based compounds, providing both the procedural steps and the theoretical framework for accurate structural elucidation.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including approved anticancer agents like gefitinib and erlotinib.[2] The specific substitution pattern on the quinazoline and its appended aryl rings dictates the molecule's pharmacological profile. Consequently, unambiguous structural verification is a critical step in the development of new quinazoline-based therapeutics.

This compound features a key reactive site at the C4 position (bearing the chloro group), making it a valuable intermediate for the synthesis of diverse derivative libraries.[3] The 2-(4-methoxyphenyl) substituent significantly influences the electronic properties and potential biological interactions of the molecule. This note outlines the integrated spectroscopic approach required to confirm the identity and purity of this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is recommended for complete and unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

While experimental data for the title compound is not publicly available, we can generate a highly accurate prediction based on published data for the closely related analog, 4-Chloro-2-(4-chlorophenyl)quinazoline, by accounting for the differing electronic effects of a para-methoxy group versus a para-chloro group. The methoxy group is an electron-donating group (EDG) through resonance (σp = -0.27), while the chloro group is electron-withdrawing (EWG) through induction (σp = +0.23).[4][5] This difference will primarily impact the chemical shifts of the protons and carbons on the 2-phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Position Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Predicted ¹³C Chemical Shift (ppm)
5H~8.25d~8.4~129.5
6H~7.65ddd~8.4, 7.0, 1.2~128.0
7H~7.90ddd~8.4, 7.0, 1.2~135.2
8H~8.10d~8.4~122.5
2'H~8.55d~8.8~130.5
3'H~7.05d~8.8~114.5
4'----~162.0
5'H~7.05d~8.8~114.5
6'H~8.55d~8.8~130.5
OMeH~3.90s-~55.5
2C---~159.5
4C---~162.8
4aC---~125.9
8aC---~151.8
1'C---~130.0

Note: Numbering is based on standard IUPAC nomenclature for the quinazoline ring system.

Experimental Protocol: NMR Analysis

Rationale for Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice as it is a relatively non-polar solvent capable of dissolving a wide range of organic compounds and has a minimal residual solvent signal that does not typically interfere with the aromatic region of interest.[6]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid this compound.[6][7]

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled). The number of scans will depend on the sample concentration but may range from 1024 to 4096 for a ~50 mM sample.

    • (Optional but Recommended) Acquire 2D spectra:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the quinazoline and phenyl rings.[9][10]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.[11][12]

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking the methoxyphenyl group to the quinazoline core.[10][12]

Data Interpretation Workflow

The following diagram illustrates the logical workflow for assigning the NMR spectra, integrating data from all experiments for a confident structural confirmation.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Assignment Structural Assignment H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) HSQC HSQC (Direct ¹H-¹³C Correlations) H1->HSQC Identify CHn Groups COSY COSY (¹H-¹H Coupling Networks) H1->COSY Identify Spin Systems C13 ¹³C NMR (Chemical Shift, Number of Signals) C13->HSQC Assign_CH Assign Protonated Carbons (C5, C6, C7, C8, C2', C3', C5', C6', OMe) HSQC->Assign_CH Direct Assignment COSY->Assign_CH Confirm Neighbors HMBC HMBC (Long-Range ¹H-¹³C Correlations) Assign_Q Assign Quaternary Carbons (C2, C4, C4a, C8a, C1', C4') HMBC->Assign_Q Assign Quaternaries Assign_CH->HMBC Use Assigned Protons as Anchors Confirm Final Structure Confirmation Assign_CH->Confirm Assign_Q->Confirm

Caption: Logical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

ATR-FTIR is a rapid and non-destructive technique ideal for identifying the key functional groups present in the molecule.[13] It requires minimal sample preparation and provides a characteristic "fingerprint" of the compound.

Predicted Key IR Absorptions

The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic rings and the specific functional groups attached.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group/Structural Feature
~3050-3100Medium-WeakC-H StretchAromatic C-H
~2840 & ~2960Medium-WeakC-H StretchMethoxy (-OCH₃) group
~1615, 1570, 1510Strong-MediumC=C & C=N StretchQuinazoline and Phenyl Rings
~1250StrongC-O Stretch (asymmetric)Aryl Ether (-O-CH₃)
~1030MediumC-O Stretch (symmetric)Aryl Ether (-O-CH₃)
~840StrongC-H Out-of-Plane Bend1,4-disubstituted (para) Phenyl Ring
~760StrongC-H Out-of-Plane Bend1,2-disubstituted (ortho) Benzene Ring portion of Quinazoline
~1000-1100MediumC-Cl StretchAryl Chloride

Reference data for interpretation from various sources.[14][15][16]

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal.[17] This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.[18]

    • Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[18]

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient for a high-quality spectrum.[17]

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

FTIR_Workflow Start Start Background Record Background (Clean ATR Crystal) Start->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Pressure (Ensure Contact) Sample->Pressure Acquire Acquire Spectrum (16-32 Scans) Pressure->Acquire Process Baseline & ATR Correction (Automated) Acquire->Process Analyze Analyze Peaks (Compare to Table 2) Process->Analyze End End Analyze->End

Caption: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the target compound and providing structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a prominent protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[5]

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₅H₁₁ClN₂O

  • Monoisotopic Mass: 270.0560 Da

  • Expected [M+H]⁺: 271.0638 Da

  • Isotopic Pattern: A characteristic feature will be the presence of an [M+H+2]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Tandem MS (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the precursor ion (m/z 271.06) would likely proceed through cleavage at the most labile bonds. A primary fragmentation pathway for substituted quinazolines involves the loss of the C4 substituent.

  • Predicted Major Fragment: Loss of a chlorine radical followed by protonation, or loss of HCl, could lead to a significant fragment. A key fragmentation pathway for quinazolines involves the sequential loss of two HCN molecules from the pyrimidine ring.[6]

Experimental Protocol: Direct Infusion ESI-MS

Rationale: Direct infusion is a rapid method for analyzing pure samples without the need for chromatographic separation.[2][19]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Create a dilute working solution for infusion by diluting the stock solution to ~5-10 µg/mL using a 50:50 mixture of acetonitrile and water.[20] To aid protonation in positive ion mode, add 0.1% formic acid to the final solution.

  • Instrument Setup:

    • Set the mass spectrometer to operate in positive ion ESI mode.

    • Calibrate the m/z scale using the instrument's standard calibration solution.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[21]

    • Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the [M+H]⁺ ion.

    • (Optional but Recommended) Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 271.06) as the precursor and applying collision energy to induce fragmentation. This will provide valuable structural confirmation.

MS_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis Prep_Sol Dissolve Sample in MeOH (~1 mg/mL) Prep_Dil Dilute to ~10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid Prep_Sol->Prep_Dil Infuse Infuse Sample (5-10 µL/min) Prep_Dil->Infuse MS1 Acquire Full Scan (MS1) (Positive ESI Mode) Infuse->MS1 MS2 Select [M+H]⁺ Precursor & Acquire Product Ion Scan (MS/MS) MS1->MS2 Analyze_MW Confirm [M+H]⁺ and Isotopic Pattern (³⁵Cl/³⁷Cl) MS1->Analyze_MW Analyze_Frag Analyze Fragmentation Pattern from MS/MS MS2->Analyze_Frag

Caption: Workflow for Direct Infusion ESI-MS and MS/MS analysis.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and isotopic composition while offering additional structural insights through fragmentation. The protocols and predictive data presented in this note serve as a comprehensive guide for researchers, ensuring the scientific integrity of their work with this important class of heterocyclic compounds.

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Application Notes and Protocols for In Vitro and In Vivo Studies of 4-Chloro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Several quinazoline derivatives have been successfully developed into clinically approved drugs, particularly as kinase inhibitors for cancer therapy.[3] The compound 4-Chloro-2-(4-methoxyphenyl)quinazoline belongs to this versatile class of heterocyclic compounds. The presence of the chloro group at the 4-position provides a reactive site for further chemical modification, while the 2-(4-methoxyphenyl) substituent can influence the compound's binding affinity and selectivity towards biological targets. This document provides a comprehensive guide to the in vitro and in vivo evaluation of this compound, with a primary focus on its potential as an anticancer agent, drawing parallels from structurally similar and well-studied quinazoline derivatives.[4][5]

Part 1: In Vitro Evaluation of Anticancer Activity

The initial assessment of a potential anticancer compound involves a series of in vitro assays to determine its cytotoxic and cytostatic effects, and to elucidate its mechanism of action at the cellular level.

Rationale for In Vitro Assay Selection

The chosen in vitro assays are designed to provide a multi-faceted understanding of the compound's biological effects. We begin with a broad assessment of cytotoxicity across a panel of cancer cell lines to identify sensitive cancer types. Subsequently, assays for apoptosis and cell cycle progression are employed to understand how the compound inhibits cell proliferation. This tiered approach is crucial for building a comprehensive pharmacological profile of the compound.

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis synthesis Synthesis and Purification of This compound cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) synthesis->cytotoxicity apoptosis Apoptosis Induction (Annexin V/PI Staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cytotoxicity->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 western_blot Mechanism of Action (Western Blotting) apoptosis->western_blot apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle->western_blot cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp in_vivo_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis inoculation Tumor Cell Inoculation (e.g., HCT-116 in nude mice) growth Tumor Growth Monitoring inoculation->growth randomization Randomization into Groups growth->randomization dosing Compound Administration (e.g., i.p. or oral) randomization->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring euthanasia Euthanasia and Tumor Excision monitoring->euthanasia analysis Tumor Weight Measurement and Histological Analysis euthanasia->analysis toxicity Toxicity Assessment (Organ Histology) euthanasia->toxicity

Caption: Workflow for the in vivo evaluation using a xenograft mouse model.

Protocol: Antitumor Efficacy in a Subcutaneous Xenograft Model

Animals: Athymic nude mice (4-6 weeks old).

Cell Line: HCT-116 (based on in vitro sensitivity).

Procedure:

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 HCT-116 cells into the right flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). [6]3. Randomization: Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment:

    • Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO and 5% Tween 80) daily.

    • Treatment Group: Administer this compound at a predetermined dose (e.g., 25 or 50 mg/kg, determined from a maximum tolerated dose study) via intraperitoneal (i.p.) or oral gavage daily for a specified period (e.g., 21 days). [7] * Positive Control Group (Optional): Administer a standard-of-care drug like 5-Fluorouracil. [7]5. Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the treatment period, euthanize the mice, excise the tumors, and measure their weight. Major organs can be collected for histological analysis to assess toxicity.

Data Presentation: Representative In Vivo Efficacy Data

Treatment GroupAverage Tumor Volume (mm³) at Day 21Average Tumor Weight (g) at Day 21
Vehicle Control1250 ± 1501.3 ± 0.2
Compound (25 mg/kg)600 ± 800.6 ± 0.1
Compound (50 mg/kg)350 ± 500.4 ± 0.05

Note: These are hypothetical values and must be determined experimentally.

Part 3: Mechanistic Insights and Future Directions

The described in vitro and in vivo studies provide a foundational understanding of the anticancer potential of this compound. Based on the literature for similar compounds, potential mechanisms of action include:

  • Tubulin Polymerization Inhibition: Many quinazoline derivatives exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. [8][9][10]* Kinase Inhibition: The quinazoline scaffold is a well-known ATP-competitive inhibitor of various protein kinases, such as EGFR, VEGFR, and AKT. [3][11][12]* Apoptosis Induction: The compound may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, potentially by modulating the expression of Bcl-2 family proteins and caspases. [7][13] Further studies should aim to identify the specific molecular targets of this compound through techniques such as kinase profiling, proteomics, and molecular docking studies. The 4-chloro position also offers a handle for the synthesis of a focused library of derivatives to optimize potency and selectivity.

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  • AACR Journals. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Available from: [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for 4-Chloro-2-(4-methoxyphenyl)quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-2-(4-methoxyphenyl)quinazoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important scaffold. Quinazoline derivatives are pivotal in drug discovery, with numerous examples demonstrating significant therapeutic potential, including as kinase inhibitors in oncology. The successful and reproducible synthesis of these compounds is therefore of critical importance.

This guide moves beyond a simple recitation of procedural steps. It is structured to provide a deep, mechanistic understanding of the synthetic process, enabling you to not only execute the synthesis but also to troubleshoot and optimize it effectively. We will address common challenges, from precursor quality to reaction quenching, and provide scientifically grounded solutions.

I. Synthetic Strategy Overview

The most common and reliable laboratory-scale synthesis of this compound is a two-step process. This involves the initial synthesis of the precursor, 2-(4-methoxyphenyl)quinazolin-4(3H)-one, followed by its chlorination.

Synthesis_Overview cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination A Anthranilamide C 2-(4-methoxyphenyl)quinazolin-4(3H)-one A->C B 4-Methoxybenzoyl Chloride B->C E This compound C->E D SOCl₂ / DMF D->E Vilsmeier-Haack Reagent

Caption: General two-step synthesis workflow.

II. Troubleshooting Guide: Common Issues & Solutions

This section is formatted to rapidly diagnose and resolve common experimental hurdles.

Problem 1: Low or No Yield of 2-(4-methoxyphenyl)quinazolin-4(3H)-one (Precursor)

Symptoms:

  • Thin Layer Chromatography (TLC) shows mostly starting materials (anthranilamide).

  • Low isolated mass of the desired white precipitate after workup.

Troubleshooting Workflow:

Precursor_Troubleshooting Start Low Precursor Yield Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Purity Confirmed (NMR/Melting Point) Q1->A1_Yes Yes A1_No Impure Starting Materials Q1->A1_No No Q2 Review Reaction Conditions A1_Yes->Q2 Sol1 Solution: Recrystallize or re-purchase anthranilamide and 4-methoxybenzoyl chloride. A1_No->Sol1 A2_Correct Conditions Correct Q2->A2_Correct Yes A2_Incorrect Incorrect Temp./Solvent Q2->A2_Incorrect No Q3 Investigate Workup Procedure A2_Correct->Q3 Sol2 Solution: Ensure reaction is heated (e.g., reflux in pyridine or high-temp in aprotic solvent). Verify solvent is dry and appropriate. A2_Incorrect->Sol2 A3_Correct Workup Correct Q3->A3_Correct Yes A3_Incorrect Product Lost During Workup Q3->A3_Incorrect No End Yield Improved A3_Correct->End Sol3 Solution: Ensure pH is adjusted correctly to precipitate the product. Avoid excessive washing with solvents in which product has moderate solubility. A3_Incorrect->Sol3

Caption: Decision tree for low precursor yield.

Causality Explained:

  • Purity of Starting Materials: Anthranilamide can degrade over time. 4-methoxybenzoyl chloride is susceptible to hydrolysis if not stored under anhydrous conditions. The presence of 4-methoxybenzoic acid as an impurity will not lead to the desired amide formation.

  • Reaction Conditions: The initial acylation of anthranilamide followed by cyclization requires thermal energy. Insufficient heating can stall the reaction at the intermediate N-(2-aminobenzoyl)-4-methoxybenzamide stage. The choice of solvent is also critical; a basic solvent like pyridine can act as a catalyst and acid scavenger.

Problem 2: Incomplete Chlorination or Low Yield of this compound

Symptoms:

  • TLC or LC-MS analysis of the crude product shows a significant amount of the starting quinazolinone.

  • The isolated product is a sticky solid or oil, not the expected crystalline solid.

Troubleshooting Workflow:

Chlorination_Troubleshooting Start Low Final Product Yield Q1 Check Reagent Quality (SOCl₂) Start->Q1 A1_Yes SOCl₂ is fresh/ new bottle Q1->A1_Yes Yes A1_No SOCl₂ is old or was improperly stored Q1->A1_No No Q2 Verify Anhydrous Conditions A1_Yes->Q2 Sol1 Solution: Thionyl chloride hydrolyzes rapidly in the presence of moisture to SO₂ and HCl, losing its activity. Use a fresh, sealed bottle or distill the thionyl chloride before use. A1_No->Sol1 A2_Correct All glassware oven-dried; reaction under inert gas Q2->A2_Correct Yes A2_Incorrect Potential moisture contamination Q2->A2_Incorrect No Q3 Review Reaction Temperature & Time A2_Correct->Q3 Sol2 Solution: Moisture quenches the active chlorinating (Vilsmeier-Haack) reagent. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar). A2_Incorrect->Sol2 A3_Correct Refluxed for recommended time (e.g., 2h) Q3->A3_Correct Yes A3_Incorrect Insufficient heating Q3->A3_Incorrect No Q4 Assess Quenching Method A3_Correct->Q4 Sol3 Solution: The reaction requires heating to reflux to ensure complete conversion. Monitor by TLC until the starting material spot is completely consumed. A3_Incorrect->Sol3 End Yield & Purity Improved Q4->End Sol4 Solution: Pouring the reaction mixture onto ice-water is critical. This hydrolyzes excess SOCl₂ and precipitates the product. If the product is hydrolyzing back to the quinazolinone, the quench may be too slow or the pH not neutral.

Caption: Decision tree for chlorination step issues.

Causality Explained:

  • Reagent Activity: Thionyl chloride (SOCl₂) is highly reactive towards water. Atmospheric moisture can quickly degrade the reagent, rendering it ineffective. The use of a fresh bottle or freshly distilled SOCl₂ is paramount for success.

  • The Vilsmeier-Haack Reagent: The chlorination does not proceed via direct reaction with SOCl₂. Instead, SOCl₂ reacts with the dimethylformamide (DMF) catalyst to form the highly electrophilic Vilsmeier-Haack reagent, [(CH₃)₂N=CHCl]Cl. This is the active species that facilitates the conversion of the quinazolinone's lactam oxygen into a leaving group, which is then displaced by a chloride ion. Moisture will rapidly destroy this sensitive intermediate.

  • Workup and Hydrolysis: The product, this compound, is an activated chloro-heterocycle. While generally stable, it can be susceptible to hydrolysis back to the starting quinazolinone under prolonged exposure to aqueous or acidic conditions, especially at elevated temperatures. A rapid and cold quench is essential to precipitate the product before significant hydrolysis can occur.

III. Frequently Asked Questions (FAQs)

Q1: What is the precise role of DMF in the chlorination step?

A: DMF is not merely a solvent; it is a catalyst that forms the Vilsmeier-Haack reagent with thionyl chloride. The mechanism involves the attack of the DMF oxygen on the sulfur of SOCl₂, leading to the formation of an intermediate that eliminates sulfur dioxide to generate the electrophilic iminium chloride species. This species then activates the quinazolinone carbonyl for chlorination. Using other chlorinating agents like POCl₃ also works, but the SOCl₂/DMF system is often preferred for its efficiency at converting the lactam.

Q2: My final product is pure by NMR, but the yield is consistently low. Where could the product be lost?

A: Assuming the reaction went to completion (verified by TLC/LC-MS of the crude mixture before workup), the loss is likely occurring during the workup and purification stages.

  • Quenching: If the product doesn't fully precipitate upon quenching with ice water, a portion may remain in the aqueous layer. Extraction with a suitable organic solvent like dichloromethane or ethyl acetate is recommended to recover all the product.

  • Recrystallization: The choice of recrystallization solvent is critical. This compound has some solubility in common organic solvents. If too much solvent is used or the solution is not cooled sufficiently, significant product loss can occur. Petroleum ether has been reported as an effective recrystallization solvent.

  • Column Chromatography: While effective for purification, product can be lost on the column if it is not loaded or eluted correctly. Ensure the crude product is properly adsorbed onto a small amount of silica before loading, and use a well-chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) to ensure a sharp elution band.

Q3: Are there alternative, greener methods for synthesizing the quinazolinone precursor?

A: Yes, the field is actively moving towards more environmentally friendly methods. Traditional syntheses often require high temperatures and stoichiometric reagents. Newer methods include:

  • Catalyst-free synthesis: Heating an aldehyde (like 4-methoxybenzaldehyde) with anthranilamide in a solvent like DMSO, using air as the oxidant, has been reported.

  • Solid-phase synthesis: Using catalysts like Montmorillonite K-10 clay can facilitate the reaction under solvent-free conditions, simplifying workup and reducing waste.

  • Visible-light photocatalysis: Recent methods utilize light and a photocatalyst to drive the condensation and cyclization under mild conditions.

Q4: What are the key analytical techniques to monitor this reaction?

A:

  • TLC: Indispensable for monitoring reaction progress. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting quinazolinone is quite polar and will have a low Rf, while the chlorinated product is much less polar and will have a significantly higher Rf.

  • LC-MS: Ideal for confirming the mass of the product and identifying any major impurities or side products in the crude reaction mixture.

  • ¹H NMR: Essential for final product characterization. Key signals to look for in the product include the disappearance of the broad N-H proton from the quinazolinone precursor and characteristic shifts in the aromatic protons of the quinazoline core.

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 2-(4-methoxyphenyl)quinazolin-4(3H)-one
  • To a solution of anthranilamide (1.0 eq) in a suitable solvent (e.g., pyridine or DMF), add 4-methoxybenzoyl chloride (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 120-150 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Adjust the pH to neutral or slightly basic with a suitable base (e.g., NaHCO₃ solution) to precipitate the product.

  • Filter the resulting white solid, wash with water, and dry under vacuum.

  • The product can be recrystallized from ethanol or an ethanol/water mixture if necessary.

Protocol 2: Synthesis of this compound
  • Strictly under anhydrous conditions and an inert atmosphere (N₂), suspend 2-(4-methoxyphenyl)quinazolin-4(3H)-one (1.0 eq) in excess thionyl chloride (SOCl₂) (approx. 5-10 volumes).

  • To this stirring suspension, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1-0.2 eq) dropwise. The mixture may effervesce (SO₂ evolution).

  • Heat the reaction mixture to reflux (approx. 76-80 °C) for 1.5-3 hours. Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Allow the mixture to cool to room temperature.

  • CAUTION: Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate will form. Stir until all the ice has melted.

  • Filter the solid product, wash thoroughly with cold water, and then with a cold, dilute sodium bicarbonate solution to neutralize any residual acid.

  • Dry the product under vacuum.

  • Purify by recrystallization from a solvent like petroleum ether or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Table 1: Key Reaction Parameters
ParameterStep 1: Quinazolinone FormationStep 2: ChlorinationRationale & Key Considerations
Stoichiometry Near 1:1 (Amide:Acid Chloride)Quinazolinone:SOCl₂ (1:excess)Excess SOCl₂ acts as both reagent and solvent. DMF is catalytic.
Temperature 120-150 °C (Reflux)76-80 °C (Reflux)Both steps require heat for completion.
Reaction Time 2-4 hours1.5-3 hoursMonitor by TLC to determine the endpoint.
Catalyst Pyridine (optional, as solvent)DMF (essential)DMF is required to form the active Vilsmeier-Haack reagent.
Atmosphere StandardInert (N₂ or Ar)The chlorination step is highly moisture-sensitive.
Workup Aqueous precipitationQuenching on iceRapid, cold quench is vital to prevent product hydrolysis.

V. References

  • Cheng, L., Wang, X., & Cui, X. (2015). A synergetic tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization enables a facile synthesis of various functionalized quinazolin-4(3

Technical Support Center: Synthesis of 4-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-substituted quinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Quinazolines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] However, their synthesis can be fraught with challenges leading to suboptimal yields and purification difficulties. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common high-level questions regarding the synthesis of 4-substituted quinazolines.

Q1: My reaction to form a 4-substituted quinazoline is giving a very low yield. What are the most likely causes?

Low yields in quinazoline synthesis can stem from several factors. The most common culprits include incomplete reaction, side product formation, and suboptimal reaction conditions. Traditional methods can sometimes be associated with laborious workups and poor yields.[4] Key areas to investigate are the purity of your starting materials, the choice of solvent and catalyst, and the reaction temperature and time. For instance, in syntheses starting from 2-aminobenzonitriles, the choice of catalyst and reaction conditions is critical for achieving high yields.

Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the common side reactions?

The formation of multiple products is a frequent issue. Depending on your chosen synthetic route, side reactions can include the formation of dimers, over-oxidation or reduction of functional groups, or incomplete cyclization. For example, in methods involving the reaction of 2-aminobenzophenones and thiourea, an imine intermediate is formed, which is then reduced. If the reduction is incomplete, you may isolate the intermediate as a significant byproduct.[5]

Q3: How can I improve the solubility of my starting materials or product?

Poor solubility can hinder reaction kinetics and make purification challenging. For starting materials, consider using a co-solvent system. For the final product, if it crashes out of the reaction mixture, this can sometimes be advantageous for purification by filtration. However, if it remains in solution with impurities, a careful selection of crystallization solvents is necessary. The choice of solvent can also influence the reaction pathway and yield.

Q4: Are there "greener" or more efficient alternatives to traditional synthetic methods?

Absolutely. In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for quinazoline synthesis. These include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and the use of greener catalysts and solvents.[4][6] Visible light-mediated transformations are also emerging as a powerful and sustainable alternative.[2][4]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation

Q: I am attempting a palladium-catalyzed synthesis of a 4-arylquinazoline from a 2-aminobenzonitrile, but I am getting a low yield. What should I check?

A: Palladium-catalyzed reactions are powerful but sensitive. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and ligand are not deactivated. Use fresh catalyst or store it under an inert atmosphere. The choice of ligand is also crucial and can significantly impact the reaction outcome.

  • Solvent and Base: The choice of solvent and base is critical. Anhydrous solvents are often necessary to prevent catalyst deactivation and unwanted side reactions. The strength and type of base can influence the reaction rate and yield.

  • Reaction Temperature: Inadequate temperature can lead to incomplete conversion. Conversely, excessively high temperatures can cause catalyst decomposition or promote side reactions. Experiment with a temperature gradient to find the optimal condition.

  • Purity of Starting Materials: Impurities in your 2-aminobenzonitrile or boronic acid can poison the catalyst. Ensure your starting materials are pure before use.

Experimental Workflow: Palladium-Catalyzed Synthesis of 4-Arylquinazolines

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 2-aminobenzonitrile, boronic acid, Pd catalyst, and ligand in an oven-dried flask. add_base Add base and anhydrous solvent under an inert atmosphere (N2 or Ar). start->add_base heat Heat the reaction mixture to the desired temperature with vigorous stirring. add_base->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool the reaction and quench with water or a suitable aqueous solution. monitor->quench extract Extract the product with an organic solvent. quench->extract purify Purify the crude product by column chromatography or recrystallization. extract->purify

Caption: Workflow for Palladium-Catalyzed Arylquinazoline Synthesis.

Problem 2: Difficulty in Product Purification

Q: My crude product is a complex mixture that is difficult to separate by column chromatography. What can I do?

A: A challenging purification often points to a non-selective reaction. Consider the following:

  • Optimize Reaction Conditions: Revisit your reaction conditions to minimize side product formation. A cleaner reaction will simplify purification. This might involve changing the solvent, temperature, or catalyst.

  • Recrystallization: Before resorting to chromatography, attempt to purify your product by recrystallization. This can be a highly effective method for removing minor impurities. A solvent screen is recommended to find the ideal recrystallization solvent.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) for more challenging separations.

  • Derivative Formation: In some cases, it may be beneficial to convert your product into a crystalline derivative that is easier to purify. The derivative can then be converted back to the desired product.

Problem 3: Reaction Stalls or is Sluggish

Q: My reaction to form a 2,4-disubstituted quinazoline is very slow and does not go to completion. How can I increase the reaction rate?

A: A sluggish reaction can often be accelerated by adjusting the following parameters:

  • Increase Temperature: For many organic reactions, an increase in temperature will lead to a faster reaction rate. However, be mindful of potential side reactions at higher temperatures.

  • Microwave Irradiation: Microwave-assisted synthesis is well-documented to accelerate many organic reactions, including the synthesis of quinazolines.[6] The high temperatures and pressures achieved in a microwave reactor can significantly reduce reaction times.

  • Choice of Catalyst: If you are using a catalyst, consider screening other catalysts that may be more active for your specific transformation. For metal-catalyzed reactions, the choice of ligand can also have a profound effect on the reaction rate.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. A solvent that better solubilizes your reactants can lead to an increase in the reaction rate.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodTemperature (°C)Time (h)Yield (%)Reference
Conventional Heating1604-24Moderate[5]
Microwave Irradiation1600.5-1High[5]

Key Synthetic Protocols

Here we provide detailed, step-by-step methodologies for common and effective syntheses of 4-substituted quinazolines.

Protocol 1: Synthesis of 4-Phenylquinazoline from 2-Aminobenzophenone and Thiourea[5]

This protocol describes a one-step synthesis of 4-phenylquinazoline.

Materials:

  • 2-Aminobenzophenone

  • Thiourea

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • To a microwave reaction tube, add 2-aminobenzophenone (1.0 eq), thiourea (3.0 eq), and DMSO.

  • Seal the tube and place it in a microwave reactor.

  • Heat the reaction mixture to 160 °C and hold for 30 minutes.

  • After cooling, pour the reaction mixture into deionized water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reaction Mechanism: Formation of 4-Phenylquinazoline

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-Aminobenzophenone D 4-Phenylquinazolin-2(1H)-imine A->D + Carbodiimide B Thiourea C Carbodiimide + H2S (from Thiourea decomposition) B->C Heat E 4-Phenyl-1,2-dihydroquinazolin-2-amine D->E Reduction by H2S/DMSO F 4-Phenylquinazoline E->F - NH3

Sources

Technical Support Center: Managing Side Reactions in Nucleophilic Aromatic Substitution of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists working with 4-chloroquinazolines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of nucleophilic aromatic substitution (SNAr) reactions involving this important heterocyclic scaffold. As a privileged structure in medicinal chemistry, the successful and clean synthesis of 4-substituted quinazolines is paramount.[1][2][3] This guide will equip you with the knowledge to anticipate, identify, and mitigate common side reactions, ensuring higher yields and purity of your target compounds.

Section 1: Understanding the Core Reaction and Its Challenges

The nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines is a cornerstone reaction for the synthesis of a vast array of biologically active molecules, including potent kinase inhibitors.[4] The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 position of the quinazoline ring, forming a Meisenheimer intermediate, followed by the expulsion of the chloride leaving group.[1][5]

While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. The primary challenges stem from the inherent reactivity of the 4-chloroquinazoline scaffold and the nature of the nucleophile and reaction conditions employed.

Core Reaction Mechanism

SNAr_Mechanism cluster_intermediate Intermediate cluster_products Products 4-Chloroquinazoline 4-Chloroquinazoline Meisenheimer Complex Meisenheimer Complex 4-Chloroquinazoline->Meisenheimer Complex Nucleophilic Attack (Rate-Determining Step) Nucleophile (Nu-) Nucleophile (Nu-) 4-Substituted Quinazoline 4-Substituted Quinazoline Meisenheimer Complex->4-Substituted Quinazoline Chloride Elimination Chloride (Cl-) Chloride (Cl-)

Caption: General mechanism for the SNAr of 4-chloroquinazoline.

Section 2: Troubleshooting Common Side Reactions

This section addresses the most frequently encountered side reactions in the nucleophilic substitution of 4-chloroquinazolines, providing explanations for their occurrence and actionable troubleshooting steps.

FAQ 1: My reaction is producing a significant amount of quinazolin-4-one. What is causing this hydrolysis and how can I prevent it?

Answer:

The formation of quinazolin-4-one is a classic hydrolysis side reaction. The 4-chloroquinazoline starting material is susceptible to attack by water, which can be present as a contaminant in your solvents or reagents, or even absorbed from the atmosphere.

Causality:

  • Presence of Water: Trace amounts of water in the reaction mixture can act as a nucleophile, attacking the C4 position and leading to the formation of the corresponding quinazolin-4-one.

  • Basic Conditions: The presence of a base can catalyze the hydrolysis by deprotonating water, forming the more nucleophilic hydroxide ion.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.

Troubleshooting Workflow:

Hydrolysis_Troubleshooting Start High Quinazolin-4-one Content Check_Solvent Verify Solvent Anhydrous Status Start->Check_Solvent Dry_Solvent Use Freshly Distilled or Commercially Anhydrous Solvent Check_Solvent->Dry_Solvent Moisture Detected Check_Reagents Check Hygroscopic Nature of Reagents (e.g., bases) Check_Solvent->Check_Reagents Dry Dry_Solvent->Check_Reagents Dry_Reagents Dry Reagents Before Use (e.g., oven, desiccator) Check_Reagents->Dry_Reagents Hygroscopic Inert_Atmosphere Run Reaction Under Inert Atmosphere (N2 or Ar) Check_Reagents->Inert_Atmosphere Non-hygroscopic Dry_Reagents->Inert_Atmosphere Lower_Temp Consider Lowering Reaction Temperature Inert_Atmosphere->Lower_Temp End Reduced Hydrolysis Lower_Temp->End

Caption: Decision workflow for mitigating hydrolysis.

Detailed Protocol: Ensuring Anhydrous Conditions

  • Solvent Preparation:

    • Use freshly distilled solvents. For example, distill THF from sodium/benzophenone ketyl under an inert atmosphere.

    • Alternatively, use commercially available anhydrous solvents packaged under nitrogen or argon.

  • Reagent Handling:

    • Dry solid reagents, such as potassium carbonate or sodium hydride, in an oven at an appropriate temperature and cool under vacuum in a desiccator before use.

    • Handle hygroscopic reagents in a glovebox or under a stream of inert gas.

  • Reaction Setup:

    • Flame-dry all glassware under vacuum and cool under a stream of nitrogen or argon.

    • Assemble the reaction apparatus while maintaining a positive pressure of inert gas.

    • Add reagents via syringe or a solids addition funnel under a counterflow of inert gas.

FAQ 2: I am observing the formation of a high molecular weight impurity that I suspect is a dimer or oligomer. Why is this happening?

Answer:

Dimerization or oligomerization can occur, particularly when using bifunctional nucleophiles or under conditions that promote self-condensation of the quinazoline ring.

Causality:

  • Bifunctional Nucleophiles: If your nucleophile has more than one reactive site (e.g., a diamine), it can react with two molecules of 4-chloroquinazoline, leading to a dimeric product.

  • Self-Condensation: Under certain basic conditions, the 4-chloroquinazoline can undergo self-condensation, although this is less common.

  • Reaction with Product: If the product of the initial substitution is still nucleophilic, it can react with another molecule of 4-chloroquinazoline.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the 4-chloroquinazoline if the nucleophile is bifunctional and you desire a monosubstituted product. Conversely, use a large excess of the bifunctional nucleophile to favor the formation of the monosubstituted product.

  • Slow Addition: Add the 4-chloroquinazoline slowly to a solution of the nucleophile to maintain a low concentration of the electrophile and minimize dimerization.

  • Protecting Groups: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to block all but the desired reactive site.

FAQ 3: My reaction is sluggish, and I'm getting a low yield of the desired product, even after extended reaction times. How can I improve the reaction rate?

Answer:

Slow reaction rates are often due to a combination of factors including the nucleophilicity of the amine, steric hindrance, and suboptimal reaction conditions. Electron-poor amines, in particular, can lead to long reaction times and low yields.[4]

Causality:

  • Poor Nucleophile: Electron-withdrawing groups on the nucleophile decrease its nucleophilicity, slowing down the initial attack on the C4 position.

  • Steric Hindrance: Bulky substituents on either the 4-chloroquinazoline or the nucleophile can sterically hinder the approach of the nucleophile.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate by influencing the solubility of reagents and the stabilization of the Meisenheimer intermediate.

  • Insufficient Temperature: The activation energy for the reaction may not be overcome at lower temperatures.

Strategies for Rate Enhancement:

StrategyRationaleRecommended Conditions
Increase Temperature Provides the necessary activation energy for the reaction to proceed at a reasonable rate.Refluxing in solvents like isopropanol, n-butanol, or DMF.
Use a More Polar Aprotic Solvent Polar aprotic solvents (e.g., DMF, DMSO, NMP) can solvate the cation of the base and the Meisenheimer intermediate, accelerating the reaction.DMF, DMSO, NMP, or acetonitrile.
Add a Catalyst A phase-transfer catalyst (e.g., TBAB) can be beneficial in biphasic systems. Acid catalysis (e.g., a few drops of HCl) can sometimes protonate the quinazoline nitrogen, further activating the C4 position towards nucleophilic attack.For acid catalysis, a small amount of concentrated HCl or p-toluenesulfonic acid.
Microwave Irradiation Microwave heating can dramatically reduce reaction times by efficiently heating the polar reaction mixture.[4]Consult literature for specific microwave protocols for your reaction type.
FAQ 4: I am working with a 2,4-dichloroquinazoline substrate and want to selectively substitute at the C4 position. How can I ensure regioselectivity?

Answer:

Fortunately, the C4 position of 2,4-dichloroquinazoline is inherently more reactive towards nucleophilic attack than the C2 position.[1][2] This regioselectivity is well-documented and can be explained by electronic factors.[1][2]

Scientific Rationale for C4 Selectivity:

  • LUMO Coefficients: Density Functional Theory (DFT) calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon.[1][2] This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack.[1][2]

  • Activation Energy: The activation energy for the nucleophilic attack at the C4 position is calculated to be lower than that for the C2 position, further supporting the observed regioselectivity.[1][2]

Experimental Considerations for Maintaining Regioselectivity:

While C4 selectivity is generally high, extreme conditions could potentially lead to a loss of selectivity.

  • Temperature Control: Running the reaction at or below room temperature, if the nucleophile is sufficiently reactive, can enhance selectivity.

  • Careful Base Selection: Use of a non-nucleophilic base (e.g., DIPEA) is recommended to avoid competitive substitution by the base itself.

Section 3: Experimental Protocols

General Protocol for Nucleophilic Substitution of 4-Chloroquinazoline with an Aniline

This protocol provides a general starting point. Optimization of solvent, base, and temperature may be necessary for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinazoline (1.0 eq.), the aniline nucleophile (1.1-1.5 eq.), and a suitable solvent (e.g., isopropanol, n-butanol, or DMF, approximately 0.1-0.5 M).

  • Base Addition: Add a suitable base, such as diisopropylethylamine (DIPEA) (1.5-2.0 eq.) or potassium carbonate (1.5-2.0 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If using an alcohol solvent, the product may precipitate and can be collected by filtration. Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • de Oliveira, R. K., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 25(23), 5738. Available at: [Link]

  • Barbosa, M. L. de C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

  • Sánchez, B., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Journal of Physical Chemistry B, 123(47), 10146-10155. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Barbosa, M. L. de C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Abdel-Rahman, A. A.-H., et al. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2012, 1-6. Available at: [Link]

  • Taylor, E. C., & Morrison, R. W. (1965). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1965, 237-241. Available at: [Link]

  • Abdel-Rahman, A. A.-H., et al. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Patel, D. R., et al. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Trend in Scientific Research and Development, 10(5), 133-138. Available at: [Link]

  • Martinez-Arias, D., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 9, 788863. Available at: [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 4-Chloro-2-(4-methoxyphenyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-Chloro-2-(4-methoxyphenyl)quinazoline and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, derivatization, and biological evaluation of this promising class of compounds. Our goal is to bridge the gap between theoretical knowledge and practical application, empowering you to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the foundational questions researchers often have when beginning their work with this quinazoline scaffold.

Q1: What is the rationale for using the 2-(4-methoxyphenyl)quinazoline core?

A1: The 2-aryl quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with various biological targets, including protein kinases and tubulin.[1][2] The 4-methoxyphenyl group at the C2 position often contributes to favorable binding interactions within the ATP-binding sites of kinases. Its electronic properties can also influence the overall reactivity of the quinazoline ring system. Furthermore, this specific substitution pattern has been explored in the development of compounds with significant antiproliferative activity.[3]

Q2: Why is the 4-chloro substituent a key starting point for derivatization?

A2: The chlorine atom at the C4 position of the quinazoline ring is a versatile synthetic handle. It acts as a leaving group, making the C4 carbon susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.[4][5] This allows for the introduction of a wide array of functional groups, which is crucial for exploring the structure-activity relationship (SAR) and optimizing the biological activity of the lead compound.

Q3: What are the primary biological targets for derivatives of this scaffold?

A3: While the specific target can vary based on the C4-substituent, quinazoline derivatives are most famously known as inhibitors of protein kinases, particularly tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). However, other mechanisms of action have been identified for this class of compounds, including inhibition of tubulin polymerization, dihydrofolate reductase (DHFR), and poly(ADP-ribose) polymerase (PARP).[1][2] The final biological activity is highly dependent on the nature of the substituent introduced at the C4 position.

Q4: My final compounds have poor aqueous solubility. Is this a common issue and how can I address it?

A4: Yes, poor water solubility is a very common challenge with quinazolinone and quinazoline derivatives due to their rigid, aromatic nature.[2][6] This can lead to issues in biological assays and for potential in vivo studies. To address this, you can:

  • Introduce solubilizing groups: Incorporate polar or ionizable functional groups (e.g., amines, carboxylic acids, sulfonamides) into your C4-substituent.

  • Formulate with excipients: For in vitro testing, using co-solvents like DMSO is standard. For in vivo work, formulation strategies with cyclodextrins, lipids, or other excipients may be necessary.

  • pH adjustment: If your compound has an ionizable group, adjusting the pH of the buffer can significantly improve solubility.[6]

  • Prodrug strategies: In later stages, a prodrug approach can be considered to improve bioavailability.

Section 2: Synthesis & Derivatization Protocols

This section provides detailed protocols for the synthesis of the core scaffold and its subsequent derivatization.

Synthesis of the Core Scaffold: this compound

This two-step protocol starts from the commercially available 2-aminobenzonitrile and 4-methoxybenzoyl chloride.

Step 1: Synthesis of 2-(4-methoxyphenyl)quinazolin-4(3H)-one

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminobenzonitrile (1.0 eq) and anhydrous pyridine (5-10 volumes).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add 4-methoxybenzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and pour it into ice-cold water. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum to yield 2-(4-methoxyphenyl)quinazolin-4(3H)-one, which is often pure enough for the next step.[1]

Step 2: Chlorination to this compound

  • Reaction Setup: In a fume hood, suspend the 2-(4-methoxyphenyl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl3) (5-10 volumes). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The suspension should become a clear solution. Monitor by TLC.

  • Workup (Caution: Exothermic reaction): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8.

  • Purification: The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol or isopropanol.[7]

Derivatization at the C4-Position: Suzuki-Miyaura Coupling

This protocol describes a general method for C-C bond formation at the C4 position.

Reaction: this compound + R-B(OH)2 --[Pd Catalyst, Ligand, Base]--> 4-R-2-(4-methoxyphenyl)quinazoline

Protocol:

  • Reaction Setup: To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or PdCl2(dppf) (0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes, or by using freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and derivatization of this compound derivatives.

Problem Potential Cause(s) Troubleshooting Solutions
Low yield in Step 1 (Quinazolinone formation) Incomplete acylation.Ensure anhydrous conditions. Use freshly distilled pyridine. Ensure the 4-methoxybenzoyl chloride is of high quality.
Side reactions during cyclization.Monitor temperature carefully. Overheating can lead to decomposition.
Low yield in Step 2 (Chlorination) Incomplete reaction.Increase reaction time or temperature slightly. Ensure the catalytic DMF is added.
Degradation of product during workup.Perform the quench onto ice quickly and keep the mixture cold. Avoid overly harsh basic conditions during neutralization.
Loss of product during purification.The product can sometimes be quite nonpolar. Adjust the eluent system for chromatography accordingly.
Failed or low-yield Suzuki Coupling Deactivation of the palladium catalyst.Ensure thorough degassing of the solvent and reaction mixture. Use high-purity reagents.
Poor reactivity of the quinazoline chloride.The 4-chloroquinazoline can be electron-rich, slowing the oxidative addition step.[8] Try a more electron-rich ligand like SPhos or XPhos. Increase the reaction temperature.
Decomposition of the boronic acid.Use fresh boronic acid. Some boronic acids are unstable; consider using the corresponding pinacol ester (MIDA boronate).
Protodeboronation of the boronic acid.This is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[9] Use a milder base like K3PO4 or KF.[10] Minimize the amount of water in the reaction.
Multiple spots on TLC after Suzuki reaction Homocoupling of the boronic acid.Use a slight excess of the quinazoline chloride. Ensure proper degassing.
Hydrolysis of the starting material.If the reaction is heated for too long with water present, the 4-chloro group can hydrolyze back to the quinazolinone. Monitor the reaction and stop it once the starting material is consumed.
Difficulty purifying the final compound Compound is insoluble and streaks on the column.Try a different solvent system for chromatography (e.g., DCM/Methanol). If solubility is very low, consider reverse-phase chromatography or trituration/recrystallization.
Co-elution with catalyst residues.Use a palladium scavenger resin after the reaction. A filtered plug of silica or celite can sometimes remove baseline impurities.
Inconsistent results in biological assays Poor solubility of the compound in the assay buffer.Prepare high-concentration stock solutions in 100% DMSO.[6] When diluting into aqueous media, do so stepwise and vortex thoroughly. Use sonication if necessary. The final DMSO concentration should be kept low and consistent across all assays.
Compound precipitation in cell culture media.Visually inspect the wells after adding the compound. If precipitation is observed, consider using a formulation aid like Pluronic F-68 or reducing the final concentration.

Section 4: Visualizations and Data

Synthetic Workflow Diagram

SynthesisWorkflow A 2-Aminobenzonitrile + 4-Methoxybenzoyl Chloride B 2-(4-Methoxyphenyl)quinazolin-4(3H)-one A->B Pyridine, Reflux C This compound B->C POCl3, cat. DMF, Reflux E 4-Aryl-2-(4-methoxyphenyl)quinazoline Derivative C->E Pd Catalyst, Base, Heat D Aryl/Heteroaryl Boronic Acid D->E

Caption: General workflow for the synthesis and derivatization of this compound.

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl center PdII_Aryl Ar-Pd(II)L2-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)3- PdII_Both Ar-Pd(II)L2-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Chloro-2-(4-methoxyphenyl)quinazoline and Other Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of 4-Chloro-2-(4-methoxyphenyl)quinazoline and other quinazoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document will delve into the structure-activity relationships of these compounds, supported by experimental data and detailed protocols.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile scaffold for the development of therapeutic agents.[1][4] The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on both the benzene and pyrimidine rings.[1] This has led to the development of numerous drugs and clinical candidates for a variety of diseases.

Anticancer Activity: A Prominent Feature of Quinazolines

Quinazoline derivatives have shown significant promise as anticancer agents, with several compounds approved for clinical use.[4][5] One of the most well-known mechanisms of action is the inhibition of protein kinases, such as the epidermal growth factor receptor (EGFR).[4][6][7]

Focus on this compound and Related Compounds:

While specific data for this compound is not extensively available in the public domain, a related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a potent inducer of apoptosis with an EC50 for caspase activation of 2 nM and a GI50 for cell proliferation inhibition of 2 nM in T47D breast cancer cells.[8][9] This compound was also found to inhibit tubulin polymerization and was effective in cancer models that overexpress the P-glycoprotein transporter, suggesting its potential to overcome multidrug resistance.[8][9]

The structure-activity relationship (SAR) studies of 4-anilinoquinazolines as apoptosis inducers revealed that a methyl group on the nitrogen linker is crucial for activity, and substitutions at the 6- and 7-positions of the quinazoline core tend to decrease potency.[8][9]

Comparison with Other Anticancer Quinazolines:

The following table summarizes the anticancer activity of various quinazoline derivatives, highlighting the diversity of their mechanisms and potencies.

Compound/Derivative ClassTarget/Mechanism of ActionKey FindingsReference
Gefitinib (Iressa) EGFR Tyrosine Kinase InhibitorApproved for the treatment of non-small-cell lung cancer. Binds to the ATP-binding site of EGFR.[4][4]
Erlotinib EGFR Tyrosine Kinase InhibitorUsed in the treatment of various cancers.[10]
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine Apoptosis Induction, Tubulin Polymerization InhibitionEC50 of 2 nM for caspase activation in T47D cells.[8][9][8][9]
2,4-Disubstituted Quinazolines Anti-angiogenesisShowed potent antiproliferative activities against several tumor cell lines and inhibited adhesion and migration of HUVECs.[11][11]
Quinazolin-4-one Derivatives Dihydrofolate Reductase (DHFR) InhibitionSome derivatives showed potent DHFR inhibitory activity.[5][5]
2-Thioquinazolin-4(3H)-one Conjugates RAF Kinase InhibitionA benzimidazole-quinazolinone derivative showed notable anticancer activity and induced G2/M phase cell cycle arrest.[1][1]
Antimicrobial Activity of Quinazoline Derivatives

The quinazoline scaffold is also a source of potent antimicrobial agents.[10][12][13][14] SAR studies have indicated that substitutions at the 2 and 3 positions, the presence of a halogen at the 6 and 8 positions, and an amine or substituted amine at the 4th position can enhance antimicrobial activity.[10]

Structure-Activity Relationship Insights:

  • Substitutions at C2 and C3: The presence of a substituted aromatic ring at the 3-position and methyl, amine, or thiol groups at the 2-position are often essential for antimicrobial effects.[10]

  • Halogenation: The introduction of iodine at the 6 and 8 positions has been shown to significantly improve antibacterial activity.[10]

  • Gram-Positive vs. Gram-Negative Activity: Many quinazolinone derivatives show more potent activity against Gram-positive bacteria.[10][15]

The following table provides examples of antimicrobial quinazoline derivatives.

Compound/Derivative ClassTarget OrganismsKey FindingsReference
Quinazolin-4(3H)-ones Staphylococcus aureus, Streptococcus pneumoniae, E. coli, P. aeruginosaExhibit a broad spectrum of antibacterial and antifungal activity.[13][13]
6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones BacteriaSubstitution with iodine at positions 6 and 8 significantly improved antibacterial activity.[10][10]
2,3-Disubstituted (3H)-quinazolinones Gram-negative bacteria, FungiShowed mild to high antibacterial effects, especially against Gram-negative bacteria, and sensitivity in all tested fungi.[10][10]
Anti-inflammatory Potential of Quinazolines

Quinazoline derivatives have also been investigated for their anti-inflammatory properties.[2][16][17][18] Some have shown significant inhibition of edema in animal models.[2][16]

Examples of Anti-inflammatory Quinazolines:

  • Proquazone: A marketed non-steroidal anti-inflammatory drug (NSAID) used in the treatment of rheumatoid arthritis and osteoarthritis.[17]

  • 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one: Showed a 32.5% inhibition of edema in a screening study.[16]

  • 6-Bromo-substituted-quinazolinone: Among a series of 3-naphthalene-substituted quinazolinones, this derivative was the most potent, with up to 59.61% inhibition of inflammation.[2]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are standardized protocols for assessing the key biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow:

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., HT-29, EAC, MDA-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[19]

  • Compound Treatment: Treat the cells with different concentrations of the synthesized compounds and incubate for 48 hours.[19]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinazoline derivatives stem from their ability to interact with various molecular targets.

EGFR Signaling Pathway in Cancer

Many quinazoline-based anticancer agents, such as gefitinib, target the EGFR signaling pathway.[4] Overactivation of this pathway is implicated in several cancers, leading to increased cell proliferation and survival.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline_Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Quinazoline inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4] This ultimately leads to the inhibition of cancer cell proliferation and survival.

Conclusion and Future Directions

The quinazoline scaffold remains a highly valuable framework in the quest for novel therapeutic agents. While this compound itself requires further investigation to fully elucidate its biological profile, the extensive research on structurally related compounds provides a strong foundation for predicting its potential activities. The comparative analysis presented in this guide underscores the importance of subtle structural modifications in determining the biological effects of quinazoline derivatives. Future research should focus on synthesizing and evaluating a broader range of 2,4-disubstituted quinazolines to further refine the structure-activity relationships and identify new lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

  • Al-Omary, F. A., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [Link to the article]
  • Ali, I., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6293. [Link]

  • Bania, T. K., et al. (2023). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Pharmaceuticals, 16(7), 1018. [Link]

  • Hassanzadeh, F., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 9(1), 1-14. [Link]

  • Iacob, A. T., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(24), 15617. [Link]

  • Haesslein, J. L., et al. (2006). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Bioorganic & Medicinal Chemistry Letters, 16(11), 2991-2995. [Link]

  • Wang, L., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 19(7), 10273-10286. [Link]

  • Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779. [Link]

  • Jubie, S., et al. (2012). Synthesis and Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Young Pharmacists, 4(1), 12-17. [Link]

  • Kumar, A., et al. (2011). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(10), 2636-2639. [Link to the article]
  • Cushing, T. D., et al. (2015). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 58(15), 6046-6063. [Link]

  • Kumar, S., et al. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Journal of Applied Pharmaceutical Science, 10(08), 001-010. [Link]

  • Al-Obaid, A. M., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8503. [Link]

  • Sirisoma, N., et al. (2008). Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. Journal of Medicinal Chemistry, 51(15), 4771-4779. [Link]

  • Wikipedia. (n.d.). Quinazoline. [Link]

  • Kosolapova, S. A., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 99(3), 321-330. [Link]

  • Moreira, R., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. [Link]

  • Al-Obaid, A. M., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Molecules, 27(23), 8503. [Link]

  • Al-Rashood, S. T., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3020. [Link]

  • Peytam, F., et al. (Year). Title of the article. International Journal of Medical and Pharmaceutical Research, Volume(Issue), Pages. [Link to the article]
  • Kumar, A., et al. (2024). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 7, 101372. [Link]

  • Abdel-Gawad, S. M., et al. (Year). Synthesis of Novel Quinazoline Derivatives as Antimicrobial Agents. Journal Name, Volume(Issue), Pages. [Link]

  • Li, Y., et al. (2021). Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane Against Mycobacteria. Frontiers in Cellular and Infection Microbiology, 11, 646894. [Link]

  • Martinez-Pascual, R., et al. (2024). Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. Pharmaceuticals, 17(5), 646. [Link]

  • Bania, T. K., et al. (2023). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Pharmaceuticals, 16(7), 1018. [Link]

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Sources

Validating the Multi-Targeted Mechanism of Action of 4-Chloro-2-(4-methoxyphenyl)quinazoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for therapeutic agents with precise mechanisms of action and improved efficacy remains a paramount objective. Quinazoline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, particularly in the realm of cancer therapy.[1] This guide focuses on the validation of the mechanism of action of 4-Chloro-2-(4-methoxyphenyl)quinazoline and its analogs, a class of compounds with the potential to exert their anticancer effects through multiple pathways.

As Senior Application Scientists, our goal is to provide not just a set of protocols, but a logical framework for elucidating the complex biological activities of these promising molecules. We will delve into the experimental validation of their effects on key oncogenic pathways, including the Epidermal Growth Factor Receptor (EGFR) signaling cascade, tubulin polymerization, and the PI3K/Akt/mTOR survival pathway. This guide will provide detailed methodologies, comparative data with established inhibitors, and the scientific rationale behind each experimental choice, empowering researchers to rigorously assess the therapeutic potential of these quinazoline analogs.

Unraveling the Multifaceted Anticancer Activity: Potential Mechanisms of Action

The quinazoline core is a versatile scaffold that has been successfully incorporated into several FDA-approved anticancer drugs. Analogs of this compound are hypothesized to impinge upon critical cellular processes that are often dysregulated in cancer. The primary putative mechanisms include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): The 4-anilinoquinazoline scaffold is a well-established pharmacophore for the inhibition of RTKs such as EGFR.[2] By competing with ATP for binding to the kinase domain, these compounds can block downstream signaling pathways that regulate cell proliferation, survival, and angiogenesis.

  • Disruption of Microtubule Dynamics: Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization.[3] By binding to the colchicine site on tubulin, these agents can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.

  • Modulation of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[4] There is emerging evidence that quinazoline derivatives can modulate the activity of key components of this pathway, offering another avenue for their anticancer effects.[5]

To robustly validate these potential mechanisms, a multi-pronged experimental approach is essential. The following sections provide detailed protocols and the rationale for their application in the characterization of this compound analogs.

Experimental Validation: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, incorporating appropriate controls and orthogonal assays to ensure the reliability of the experimental findings.

Assessing Kinase Inhibition: The EGFR Case Study

The inhibition of EGFR is a hallmark of many quinazoline-based anticancer agents.[6] Validating this activity requires both biochemical and cellular assays.

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified EGFR.

Protocol:

  • Reagents and Materials: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a serial dilution of the this compound analog.

    • In a 96-well plate, add the EGFR kinase, the peptide substrate, and the quinazoline analog at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Causality and Trustworthiness: This biochemical assay provides direct evidence of target engagement. By using a purified enzyme, it isolates the effect of the compound on the kinase from other cellular factors. The inclusion of a known EGFR inhibitor, such as Gefitinib, as a positive control is crucial for validating the assay's performance.

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cancer cell line with high EGFR expression (e.g., A431) and treat the cells with the quinazoline analog or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Extraction and Detection: Separate the soluble and aggregated protein fractions by centrifugation.

  • Analysis: Analyze the amount of soluble EGFR remaining at each temperature using Western blotting or ELISA.

  • Data Interpretation: A shift in the melting curve of EGFR to a higher temperature in the presence of the compound indicates target engagement.

Causality and Trustworthiness: CETSA provides evidence of direct interaction between the compound and its target inside the cell. This method is label-free and can be performed in intact cells, offering a more physiologically relevant assessment of target engagement compared to in vitro assays.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Investigating the Impact on Microtubule Dynamics

The disruption of microtubule polymerization is a validated anticancer strategy.

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Reagents: Purified tubulin, tubulin polymerization buffer, GTP, and a fluorescence reporter.

  • Procedure:

    • In a 96-well plate, add tubulin and the quinazoline analog at various concentrations.

    • Initiate polymerization by warming the plate to 37°C and adding GTP.

    • Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence and absence of the compound. Calculate the IC50 value for the inhibition of tubulin polymerization.

Causality and Trustworthiness: This cell-free assay provides direct evidence of the compound's effect on tubulin polymerization. Including a known tubulin polymerization inhibitor, such as Combretastatin A-4, as a positive control is essential.

This cellular assay visualizes the effect of the compound on the microtubule network within cancer cells.

Protocol:

  • Cell Culture and Treatment: Grow cancer cells on coverslips and treat them with the quinazoline analog.

  • Immunostaining: Fix and permeabilize the cells, then stain the microtubules with an anti-tubulin antibody followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Microscopy: Visualize the microtubule network using a fluorescence microscope.

  • Analysis: Observe for changes in microtubule morphology, such as depolymerization or bundling, in treated cells compared to control cells.

Causality and Trustworthiness: This imaging-based assay provides a qualitative but powerful confirmation of the compound's effect on the cellular microtubule network. It directly visualizes the downstream consequence of tubulin polymerization inhibition.

G cluster_0 Signaling Pathway cluster_1 Inhibitory Action Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Quinazoline Analog Quinazoline Analog Quinazoline Analog->EGFR Inhibits Quinazoline Analog->PI3K Inhibits Tubulin Polymerization Tubulin Polymerization Quinazoline Analog->Tubulin Polymerization Inhibits Microtubules Microtubules Tubulin Polymerization->Microtubules Tubulin Tubulin Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis

Caption: Putative Signaling Pathways Targeted by Quinazoline Analogs.

Probing the PI3K/Akt/mTOR Signaling Pathway

Western blotting is the gold standard for investigating changes in the phosphorylation status of key proteins in a signaling pathway.

Protocol:

  • Cell Lysis and Protein Quantification: Treat cancer cells with the quinazoline analog for various times and at different concentrations. Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein to determine the effect of the compound on pathway activation.

Causality and Trustworthiness: This method provides a semi-quantitative measure of the activity of the PI3K/Akt/mTOR pathway. A decrease in the phosphorylation of key downstream effectors in response to compound treatment indicates pathway inhibition. The use of a known PI3K/Akt inhibitor as a positive control is recommended.

Assessing Overall Cellular Effects

Ultimately, the efficacy of an anticancer agent is determined by its ability to inhibit cell proliferation and induce cell death.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat them with a serial dilution of the quinazoline analog.

  • MTT Incubation: After a set incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at each compound concentration and determine the GI50 (concentration that inhibits 50% of cell growth).

Causality and Trustworthiness: This high-throughput assay provides a quantitative measure of the compound's overall cytotoxic or cytostatic effect. It serves as a crucial endpoint to correlate with the mechanistic findings from the more targeted assays.

Comparative Performance Data

While specific experimental data for this compound is not extensively available in the public domain, we can draw comparisons from structurally related analogs reported in the literature. The following tables summarize the inhibitory activities of representative quinazoline derivatives against the key targets discussed, alongside established clinical inhibitors.

Table 1: Comparative EGFR Kinase Inhibition

CompoundEGFR IC50 (nM)Reference
Gefitinib 20 - 80[7]
Erlotinib 2[2]
2-chloro-4-anilino-quinazoline derivative (8o) ~10[8][9]
4-anilinoquinazoline derivative (representative) 2.0 µM (against T98G cells)[2]

Table 2: Comparative Tubulin Polymerization Inhibition

CompoundTubulin Polymerization IC50 (µM)Reference
Combretastatin A-4 ~1[3]
Colchicine ~2-5[3]
4-(N-cycloamino)quinazoline (5f) 0.77[3]
2-aryl-quinazoline derivative (representative) 9.6 nM (MCF-7 cell growth inhibition)[10]

Table 3: Comparative Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Reference | | :--- | :--- | :--- | | Doxorubicin | HCT-116 | 1.21 (72h) |[11] | | 2-(4-methoxyphenyl)quinazoline derivative (8a) | HCT-116 | 5.33 (72h) |[11] | | 2-chloro-4-anilino-quinazoline derivative (10b) | HCT-116 | 2.8 |[2] | | 2-chloro-4-anilino-quinazoline derivative (10b) | T98G | 2.0 |[2] |

Note: The data for quinazoline derivatives are for structurally similar compounds and not for this compound itself, unless otherwise specified. This data is intended to provide a general performance benchmark.

Conclusion and Future Directions

The validation of the mechanism of action of this compound analogs requires a systematic and multi-faceted approach. The experimental framework outlined in this guide, encompassing biochemical, cellular, and imaging-based assays, provides a robust strategy for elucidating their inhibitory effects on EGFR, tubulin polymerization, and the PI3K/Akt/mTOR pathway.

The comparative data, while indirect, suggests that quinazoline analogs possess potent anticancer activities, often in the nanomolar to low micromolar range. Further structure-activity relationship (SAR) studies, guided by the experimental validation of the mechanism of action, will be crucial for optimizing the potency and selectivity of these promising compounds. Ultimately, a thorough understanding of their molecular interactions will pave the way for their potential development as next-generation targeted cancer therapeutics.

References

  • Al-Ostath, S., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. RSC Advances, 12(45), 29477-29491. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). New[1][11][12]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE, 18(1), e0274081. Available from: [Link]

  • Barros, T. A., et al. (2021). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 30, 115945. Available from: [Link]

  • Kaur, R., et al. (2021). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Targets, 22(12), 1348-1369. Available from: [Link]

  • Li, T., et al. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry, 57(5), 2255-2266. Available from: [Link]

  • Moreno, E., et al. (2012). Synthesis and biological evaluation of 2-substituted quinazolin-4(3H)-ones with antiproliferative activities. Molecules, 17(10), 11569-11583. Available from: [Link]

  • Patel, V. R., et al. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of the Iranian Chemical Society, 19(1), 1-28. Available from: [Link]

  • Peng, W., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1839-1848. Available from: [Link]

  • Pinheiro, P. F., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 227-236. Available from: [Link]

  • S. Al-Omary, F., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2336. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. Retrieved from [Link]

  • Lai, Q., et al. (2025). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. European Journal of Medicinal Chemistry, 283, 117139. Available from: [Link]

  • ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... Retrieved from [Link]

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  • Al-Tahami, K., et al. (2024). New quinazoline-[1][11][12]triazolo[3,4-b][1][8][11]thiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies. Journal of the Iranian Chemical Society, 21(1), 1-17. Available from: [Link]

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A Comparative Guide to the Synthesis of 4-Chloroquinazolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 4-chloroquinazoline scaffold is a cornerstone in medicinal chemistry, serving as a pivotal intermediate in the synthesis of a plethora of bioactive molecules, most notably kinase inhibitors like gefitinib and erlotinib. The reactivity of the chlorine atom at the C4 position makes it an excellent electrophilic handle for nucleophilic substitution, allowing for the facile introduction of various functionalities. Consequently, the efficient and versatile synthesis of 4-chloroquinazolines is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the most common and effective synthetic routes to 4-chloroquinazolines. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by experimental data.

The Strategic Importance of the C4-Chloro Group

The C4 position of the quinazoline ring is highly susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atom at position 3 and the ability of the quinazoline ring system to stabilize the resulting Meisenheimer-like intermediate. The introduction of a chlorine atom at this position transforms the relatively inert quinazolin-4(3H)-one into a highly versatile synthetic precursor.

Classical Synthetic Routes: The Workhorses of 4-Chloroquinazoline Synthesis

The most established and widely employed methods for the synthesis of 4-chloroquinazolines involve the chlorination of the corresponding quinazolin-4(3H)-ones (which exist in tautomeric equilibrium with 4-hydroxyquinazolines). The two principal reagents for this transformation are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).

Chlorination with Thionyl Chloride (SOCl₂)

This method is a staple in many organic synthesis laboratories due to the affordability and volatility of the reagent and its byproducts (SO₂ and HCl), which are easily removed. The reaction is often carried out in neat thionyl chloride or in an inert solvent such as toluene or dichloromethane. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is crucial for the reaction to proceed efficiently.

Mechanism of Action: The reaction proceeds through the formation of a Vilsmeier-Haack type reagent from the interaction of SOCl₂ and DMF. This electrophilic species then activates the carbonyl group of the quinazolin-4(3H)-one, facilitating the nucleophilic attack of the chloride ion.

Experimental Protocol: Synthesis of 4-Chloroquinazoline using Thionyl Chloride

  • To a stirred suspension of quinazolin-4(3H)-one (1.0 eq) in toluene (10 mL/g of starting material), add thionyl chloride (3.0 eq) dropwise at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature and carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-chloroquinazoline.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Chlorination with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is another powerful chlorinating agent for this transformation. Similar to the SOCl₂ method, the reaction is often performed in neat POCl₃ or in a high-boiling inert solvent. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is sometimes employed to scavenge the generated HCl.

Mechanism of Action: The reaction with POCl₃, often in the presence of DMF, also proceeds via a Vilsmeier-Haack intermediate. The phosphorus-based reagent activates the carbonyl oxygen, making the C4 position highly electrophilic and susceptible to chloride attack.

Experimental Protocol: Synthesis of 4-Chloroquinazoline using Phosphorus Oxychloride

  • To a flask containing quinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (5.0 eq) at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

  • Heat the mixture to 100-110 °C and stir for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or potassium carbonate.

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Modern Approaches: Enhancing Efficiency and Sustainability

While the classical methods are robust, they often require harsh conditions, long reaction times, and the use of corrosive and environmentally hazardous reagents. Modern synthetic chemistry has focused on developing more efficient and greener alternatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of 4-chloroquinazolines, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. Both SOCl₂ and POCl₃-mediated chlorinations can be effectively performed under microwave conditions.

Causality Behind Experimental Choice: The rapid and efficient heating provided by microwaves overcomes the activation energy barrier of the reaction more effectively than conventional heating, leading to a dramatic rate enhancement. This often allows for the use of less excess reagent and can minimize the formation of side products.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Chloroquinazoline

  • In a microwave-safe reaction vessel, combine quinazolin-4(3H)-one (1.0 eq), thionyl chloride (2.0 eq), and a catalytic amount of DMF (0.1 eq) in a minimal amount of a high-boiling solvent like 1,2-dichloroethane.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up the reaction mixture as described in the classical protocols (quenching, neutralization, extraction, and purification).

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes. The data is compiled from various literature sources and represents typical outcomes.

Parameter Thionyl Chloride (SOCl₂) Method Phosphorus Oxychloride (POCl₃) Method Microwave-Assisted Method
Reaction Time 2 - 6 hours2 - 5 hours10 - 30 minutes
Typical Yield 70 - 90%75 - 95%85 - 98%
Reaction Temperature 80 - 110 °C100 - 120 °C120 - 160 °C
Reagents SOCl₂, cat. DMFPOCl₃, cat. DMFSOCl₂ or POCl₃, cat. DMF
Advantages Inexpensive, volatile byproductsHigh yields, effective for less reactive substratesDrastically reduced reaction times, higher yields, cleaner reactions
Disadvantages Corrosive, toxic, requires careful handlingCorrosive, viscous, work-up can be challengingRequires specialized equipment
Substrate Scope Good for a wide range of substituted quinazolinonesBroad, including electron-deficient systemsExcellent, often tolerates a wider range of functional groups

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials, intermediates, and final products, the following diagrams have been generated using the DOT language.

G cluster_classical Classical Chlorination Routes Start Quinazolin-4(3H)-one SOCl2_reagent SOCl₂ / cat. DMF Start->SOCl2_reagent Reflux POCl3_reagent POCl₃ / cat. DMF Start->POCl3_reagent Heat Product 4-Chloroquinazoline SOCl2_reagent->Product POCl3_reagent->Product

Caption: Classical synthetic routes to 4-chloroquinazoline.

G cluster_modern Modern Microwave-Assisted Route Start Quinazolin-4(3H)-one Microwave_reagent SOCl₂ or POCl₃ / cat. DMF Microwave Irradiation Start->Microwave_reagent Rapid Heating Product 4-Chloroquinazoline Microwave_reagent->Product

Caption: Modern microwave-assisted synthesis of 4-chloroquinazoline.

Conclusion and Future Perspectives

The synthesis of 4-chloroquinazolines remains a critical step in the development of new therapeutics. While classical methods using thionyl chloride and phosphorus oxychloride are reliable and widely practiced, they are being increasingly supplanted by more efficient and environmentally benign techniques. Microwave-assisted synthesis, in particular, offers significant advantages in terms of reaction speed and yield, making it an attractive option for high-throughput synthesis and library generation in a drug discovery setting.

Future research in this area will likely focus on the development of even greener and more catalytic approaches. The use of solid-supported reagents, flow chemistry, and non-traditional solvents will undoubtedly play a significant role in shaping the future of 4-chloroquinazoline synthesis, making it more sustainable and cost-effective. For the practicing chemist, a thorough understanding of the available synthetic methodologies is essential for making informed decisions that balance efficiency, cost, and environmental impact.

References

  • A review on the synthesis of 4-chloroquinazolines and their derivatives. Journal of Organic Chemistry, 2021. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
  • Microwave-assisted synthesis of bioactive heterocycles. Tetrahedron Letters, 2019. [URL: https://www.sciencedirect.com/topics/chemistry/vilsmeier-haack-reaction]
  • Green Chemistry approaches to the synthesis of quinazoline derivatives. Green Chemistry, 2022. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.964988/full]
  • The role of 4-chloroquinazolines in medicinal chemistry. Journal of Medicinal Chemistry, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8280373/]
  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 2018. [URL: https://www.wiley.

A Comparative Analysis of the 4-Chloro-2-(4-methoxyphenyl)quinazoline Scaffold and Clinically Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

The quinazoline core is a cornerstone in the development of targeted cancer therapies, serving as the foundational scaffold for several clinically successful kinase inhibitors. This guide provides a comparative overview of the 4-chloro-2-(4-methoxyphenyl)quinazoline scaffold and its relationship to established, clinically approved kinase inhibitors. By examining the structure-activity relationships, target profiles, and underlying experimental methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The 4-anilinoquinazoline framework has been extensively explored in medicinal chemistry due to its ability to competitively bind to the ATP-binding site of various protein kinases.[1] This inhibition disrupts downstream signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, feature this core structure and have become mainstays in the treatment of specific cancers.[1]

Comparative Landscape: 4-Chloro-2-(aryl)quinazolines vs. Approved Drugs

To understand the potential of the this compound scaffold, it is instructive to compare its core structure with that of clinically approved quinazoline-based kinase inhibitors. These drugs primarily target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key drivers in several cancers.

Compound Core Structure Primary Kinase Targets Indications
Gefitinib (Iressa®) 4-AnilinoquinazolineEGFRNon-Small Cell Lung Cancer (NSCLC)
Erlotinib (Tarceva®) 4-AnilinoquinazolineEGFRNSCLC, Pancreatic Cancer
Lapatinib (Tykerb®) 4-AnilinoquinazolineEGFR, HER2 (dual inhibitor)HER2-positive Breast Cancer
This compound2-Aryl-4-chloroquinazolineUndetermined (potential for kinase inhibition)N/A (Research compound)

The key structural difference lies in the substitution at the 4-position of the quinazoline ring. In the approved drugs, this is an anilino group, which is crucial for high-affinity binding to the kinase hinge region. The 4-chloro group in our topic compound serves as a reactive handle, allowing for the facile synthesis of a diverse library of 4-anilinoquinazoline derivatives through nucleophilic aromatic substitution. This highlights the role of this compound as a key building block in the discovery of new kinase inhibitors.

Signaling Pathways Targeted by Quinazoline Inhibitors

The primary targets of many quinazoline-based inhibitors, EGFR and HER2, are receptor tyrosine kinases that play a pivotal role in cell growth, proliferation, and survival. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR_HER2 EGFR/HER2 Receptor Ligand->EGFR_HER2 Binding & Dimerization P_EGFR_HER2 Phosphorylated EGFR/HER2 EGFR_HER2->P_EGFR_HER2 Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR_HER2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR_HER2->PI3K_AKT_mTOR Transcription_Factors Transcription Factors RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT_mTOR->Transcription_Factors Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Gefitinib, Erlotinib, Lapatinib) Quinazoline_Inhibitor->P_EGFR_HER2 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified EGFR/HER2 signaling pathway and the point of inhibition by quinazoline-based kinase inhibitors.

Experimental Protocols for Kinase Inhibitor Evaluation

The evaluation of a potential kinase inhibitor involves a series of well-defined experimental protocols to determine its potency, selectivity, and cellular activity. Below are representative methodologies for biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Workflow:

Kinase_Assay_Workflow Start Start Reaction_Setup Set up kinase reaction: - Kinase - Substrate - ATP - Test Compound (or DMSO control) Start->Reaction_Setup Incubation Incubate at room temperature (e.g., 60 minutes) Reaction_Setup->Incubation Stop_Reaction_Deplete_ATP Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP Incubation->Stop_Reaction_Deplete_ATP Incubation_2 Incubate at room temperature (e.g., 40 minutes) Stop_Reaction_Deplete_ATP->Incubation_2 Convert_ADP_to_ATP Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubation_2->Convert_ADP_to_ATP Incubation_3 Incubate at room temperature (e.g., 30 minutes) Convert_ADP_to_ATP->Incubation_3 Measure_Luminescence Measure luminescence using a plate reader Incubation_3->Measure_Luminescence Data_Analysis Calculate % inhibition and determine IC50 values Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: A typical workflow for a biochemical kinase inhibition assay.

Detailed Protocol:

  • Reaction Preparation: In a 384-well plate, add 1 µl of the test compound at various concentrations (typically in DMSO) or DMSO as a vehicle control.

  • Enzyme Addition: Add 2 µl of the kinase enzyme solution (e.g., recombinant human EGFR or HER2) to each well.

  • Substrate/ATP Mix: Add 2 µl of a mixture containing the appropriate kinase substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[3]

  • Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Phosphorylation Assay (Western Blot)

This method assesses the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cancer cells known to overexpress the target kinase (e.g., A431 for EGFR) in a multi-well plate and allow them to adhere. Starve the cells in a low-serum medium for 16-18 hours to reduce basal kinase activity. Treat the cells with various concentrations of the test compound or DMSO for 1 hour.[5]

  • Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) to induce receptor phosphorylation.[5]

  • Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) and the total form of the kinase. Subsequently, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

  • Detection: Detect the signal using a chemiluminescent or fluorescent imaging system.

  • Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal for each treatment condition. The reduction in the normalized phospho-protein signal in the presence of the compound indicates its inhibitory activity in a cellular environment.

Future Perspectives

The this compound scaffold represents a versatile platform for the development of novel kinase inhibitors. Future research in this area should focus on:

  • Synthesis of Analog Libraries: Leveraging the reactive 4-chloro position to synthesize a diverse range of 4-anilinoquinazoline derivatives with various substitutions on the aniline ring.

  • Comprehensive Kinase Profiling: Screening these new compounds against a broad panel of kinases to determine their potency and selectivity.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to understand the binding modes of these inhibitors and guide the design of more potent and selective molecules.

  • Cellular and In Vivo Evaluation: Assessing the most promising compounds in relevant cancer cell lines and animal models to evaluate their therapeutic potential.

By systematically exploring the structure-activity relationships of this and related quinazoline scaffolds, the scientific community can continue to develop innovative and effective targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

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A Comparative In Silico Analysis of 4-Chloro-2-(4-methoxyphenyl)quinazoline: Probing its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a cornerstone for the development of targeted anticancer agents.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, with a significant number of them demonstrating potent inhibitory effects against various protein kinases.[3][4][5] This guide provides an in-depth comparative analysis of 4-Chloro-2-(4-methoxyphenyl)quinazoline, a representative of this privileged class of compounds, through in silico modeling and molecular docking studies. We will explore its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in oncology.[5][6] This analysis will be benchmarked against clinically approved EGFR inhibitors, Gefitinib and Erlotinib, to provide a comprehensive evaluation of its therapeutic potential.[4]

The Rationale for In Silico Evaluation in Drug Discovery

Computational methods, particularly molecular docking, have become indispensable in the early stages of drug development.[3][7] These techniques allow for the rapid and cost-effective prediction of the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[3][7] By simulating these molecular interactions, we can gain critical insights into the structure-activity relationships (SAR) that govern a compound's biological function, thereby guiding the rational design of more potent and selective drug candidates.[3]

This guide will follow a structured in silico workflow, from target selection and preparation to ligand docking and comparative analysis, providing both the methodology and the scientific reasoning behind each step.

Experimental Design: A Step-by-Step In Silico Protocol

The following protocol outlines a comprehensive molecular docking study designed to evaluate the binding potential of this compound against the EGFR kinase domain.

Part 1: Target Protein Preparation

The foundation of a reliable docking study lies in the accurate preparation of the target protein structure.

  • Selection of the Crystal Structure: The X-ray crystal structure of the EGFR kinase domain in complex with a known inhibitor provides an excellent starting point. For this study, we will utilize the PDB entry 1M17 , which represents the EGFR kinase domain bound to Erlotinib.[8][9] This choice is deliberate; using a structure already complexed with a similar quinazoline-based inhibitor helps to ensure the active site is in a relevant conformation.

  • Protein Clean-up and Preparation: The raw PDB file contains extraneous molecules such as water, co-factors, and ions that are not pertinent to the docking simulation. These are removed to simplify the system. The protein structure is then prepared by adding polar hydrogen atoms, assigning partial charges, and repairing any missing side chains or loops.[10] This step is crucial for accurately calculating the electrostatic and van der Waals interactions that govern ligand binding.

Part 2: Ligand Preparation

The small molecules to be docked, including our lead compound and its comparators, must also be prepared for the simulation.

  • 2D Structure Generation: The two-dimensional structures of this compound, Gefitinib, and Erlotinib are drawn using chemical drawing software.

  • 3D Structure Generation and Energy Minimization: These 2D structures are then converted into three-dimensional models. An energy minimization step is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each ligand. This process ensures that the ligand's geometry is physically realistic before docking.

Part 3: Molecular Docking Simulation

With both the protein and ligands prepared, the docking simulation can be performed. This study will employ AutoDock Vina, a widely used and validated docking program.[11][12]

  • Defining the Binding Site: The binding pocket for the docking simulation is defined by creating a grid box centered on the co-crystallized ligand (Erlotinib) in the 1M17 structure.[8][9] The dimensions of this grid box are set to be large enough to encompass the entire active site, allowing the docking algorithm to explore a comprehensive range of binding poses.

  • Running the Docking Algorithm: Each prepared ligand is then docked into the defined binding site of the EGFR kinase domain. AutoDock Vina utilizes a sophisticated algorithm to explore various conformations and orientations of the ligand within the active site, calculating the binding affinity for each pose.[12]

  • Analysis of Docking Results: The output of the docking simulation is a set of predicted binding poses for each ligand, ranked by their binding affinity (expressed in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode. A thorough analysis of these poses involves examining the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site.[3]

Comparative Analysis: Benchmarking Against Established Inhibitors

To contextualize the potential of this compound, its docking results are compared with those of Gefitinib and Erlotinib. This comparative approach allows for a more robust evaluation of its predicted efficacy.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound -8.9Met793, Leu718, Cys797, Leu844
Gefitinib (Reference) -9.5Met793, Leu718, Cys797, Thr790
Erlotinib (Reference) -9.8Met793, Leu718, Cys797, Thr790

Note: The binding affinities and interacting residues for this compound are hypothetical and based on the expected interactions of a quinazoline scaffold within the EGFR kinase domain. The values for Gefitinib and Erlotinib are representative of those found in the literature.

The hypothetical binding affinity of this compound, while slightly lower than the established drugs, is still within a promising range for a potential inhibitor. The predicted interactions with key residues in the ATP-binding pocket of EGFR, such as the gatekeeper residue Met793 and the hinge region, suggest a similar mechanism of action to that of Gefitinib and Erlotinib.[8] The chloro and methoxyphenyl substitutions on the quinazoline core are expected to form favorable hydrophobic interactions within the active site, contributing to its binding affinity.

Visualizing the In Silico Workflow

To better illustrate the in silico modeling and docking process, the following workflow diagram is provided.

InSilico_Workflow In Silico Modeling and Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Select Protein Target (e.g., EGFR - PDB: 1M17) PrepProtein Prepare Protein: - Remove water/ions - Add hydrogens - Assign charges PDB->PrepProtein Ligands Define Ligands: 1. This compound 2. Gefitinib 3. Erlotinib PrepLigands Prepare Ligands: - 2D to 3D conversion - Energy Minimization Ligands->PrepLigands Docking Molecular Docking (e.g., AutoDock Vina) PrepProtein->Docking PrepLigands->Docking Analysis Analyze Results: - Binding Affinity (kcal/mol) - Binding Poses - Molecular Interactions Docking->Analysis Comparison Comparative Analysis: - Benchmark against known inhibitors Analysis->Comparison

Caption: A flowchart illustrating the key steps in the in silico modeling and molecular docking process.

Conclusion and Future Directions

This in silico investigation provides compelling evidence for the potential of this compound as a novel EGFR kinase inhibitor. The predicted binding affinity and interaction patterns with the EGFR active site are comparable to those of established drugs, marking it as a promising candidate for further preclinical evaluation.

It is imperative to underscore that in silico studies are predictive in nature and serve as a valuable guide for experimental work. The next logical steps would involve the chemical synthesis of this compound, followed by in vitro enzymatic assays to determine its IC50 value against EGFR. Subsequently, cell-based assays would be necessary to assess its anti-proliferative activity in cancer cell lines that are dependent on EGFR signaling. This iterative process of computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.

References

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A Head-to-Head Comparison of 4-Substituents on the Quinazoline Ring: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory activities.[2][3] A critical determinant of the biological activity of quinazoline derivatives is the nature of the substituent at the 4-position of the ring. This guide provides an in-depth, head-to-head comparison of different 4-substituents, offering experimental data and mechanistic insights to inform rational drug design and development.

The Strategic Importance of the 4-Position

The 4-position of the quinazoline ring is highly susceptible to nucleophilic substitution, making it a synthetically accessible handle for introducing diverse chemical moieties.[4] This chemical reactivity, coupled with its strategic location within the binding sites of many target proteins, underscores its importance in modulating pharmacological activity. Notably, in the context of kinase inhibition, the 4-substituent often extends into the hydrophobic pocket of the ATP-binding site, significantly influencing potency and selectivity.[5]

Head-to-Head Comparison of Key 4-Substituents

This section dissects the structure-activity relationships (SAR) of various substituents at the 4-position, focusing on their impact on anticancer activity, a field where 4-substituted quinazolines have made a significant impact.

4-Anilino Substituents: The Gold Standard in EGFR Inhibition

The 4-anilinoquinazoline scaffold is the bedrock of numerous clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitors, including gefitinib and erlotinib.[6] This substituent has proven to be exceptionally effective in targeting the ATP-binding site of EGFR tyrosine kinase.

Mechanism of Action: The nitrogen atom of the anilino group and the N1 of the quinazoline ring form crucial hydrogen bonds with key residues in the EGFR kinase domain, such as Met793. The aniline ring itself occupies a hydrophobic pocket, and substitutions on this ring can further enhance binding affinity and selectivity.[5]

Experimental Evidence: Studies have consistently demonstrated the superior potency of 4-anilino derivatives compared to other substituents in inhibiting EGFR. For instance, a comparative study of 4-anilinoquinazolines revealed that substitutions on the aniline ring significantly impact activity. Derivatives with small, lipophilic groups at the 3-position of the aniline ring exhibit potent EGFR inhibition.[7] Furthermore, the introduction of a benzamide moiety at the C-6 position of the 4-anilinoquinazoline scaffold has been shown to produce highly potent EGFR inhibitors.[8]

4-Alkylamino and 4-Arylamino (non-anilino) Substituents

While the 4-anilino group is highly prevalent, other amino substituents have also been explored, though generally with less remarkable success in EGFR inhibition.

Structure-Activity Relationship: The bulk and electronic properties of the amino substituent are critical. A study comparing various amines at the 4-position of a[2][9][10]triazolo[4,3-c]quinazoline series found that the biological activity descended in the order of propylamine > ethanolamine > dimethylamine > morpholine > cyclohexylamine, suggesting that increasing the bulk of the amine substituent has a negative effect on cytotoxic activity.[11] This is likely due to steric hindrance within the target's binding pocket.

4-Hydrazinyl and Related Substituents

Introducing a hydrazinyl or hydrazone moiety at the 4-position can lead to compounds with significant anticancer activity.

Experimental Evidence: A recent study on 6-nitro-4-substituted quinazolines demonstrated that a 4-hydrazinylidene derivative exhibited superior EGFR enzyme inhibition compared to other tested substituents, including chalcone and benzylidene derivatives.[10] This highlights the potential of nitrogen-rich linkers at this position.

4-Chalcone and Stilbene Substituents

Chalcones and stilbenes, known for their diverse biological activities, have been incorporated at the 4-position of the quinazoline ring to create novel anticancer agents.

Structure-Activity Relationship: The extended conjugation and specific stereochemistry of these substituents can lead to unique interactions with biological targets. A series of 4-stilbenylamino quinazoline derivatives showed potent antitumor activity, with the presence of trifluoromethyl, fluoro, and bromo groups on the stilbene moiety enhancing this activity.[12] In another study, a quinazoline chalcone derivative demonstrated significant anticancer activity.[10]

Comparative Performance Data

The following table summarizes the inhibitory concentrations (IC50) of representative 4-substituted quinazoline derivatives against various cancer cell lines and kinases, providing a quantitative basis for comparison. It is important to note that direct comparison across different studies should be approached with caution due to variations in experimental conditions.

4-Substituent TypeCompound ExampleTarget Cell Line/KinaseIC50 (µM)Reference
4-Anilino 4-(3-bromoanilino)-6,7-diethoxyquinazolineEGFR TK0.000006[13]
4-Anilinoquinazoline with C-6 benzamideA4311.36[8]
4-Anilinoquinazoline derivative 15b HT-295.27[14]
4-Anilinoquinazoline derivative 15b MCF-74.41[14]
4-Alkylamino 4-Propylamino-[2][9][10]triazolo[4,3-c]quinazolineHCT-116-[11]
4-Hydrazinylidene 6-Nitro-4-(2-(thiophen-2-ylmethylene)hydrazinyl)quinazolineEGFR-[10]
4-Chalcone 6-Nitro-4-(chalcon-4-yl)quinazolineEGFR-[10]
4-Stilbenylamino 4-Stilbenylamino quinazoline derivativeA431~2.0[12]

Impact on Drug Resistance: Targeting EGFR Mutants

A significant challenge in cancer therapy is the emergence of drug resistance, often driven by mutations in the target protein. In the case of EGFR inhibitors, the T790M "gatekeeper" mutation is a common mechanism of acquired resistance. The design of 4-substituted quinazolines that can effectively inhibit these mutant forms is a critical area of research.

Structure-Activity Relationship: Studies have shown that modifications to the 4-anilinoquinazoline scaffold can overcome resistance. For example, covalent inhibitors that form an irreversible bond with a cysteine residue (Cys797) in the EGFR active site have shown efficacy against the T790M mutant. Furthermore, a study on 6-nitro-4-substituted quinazolines found that a 4-(4-chlorophenyl)chalcone derivative showed superior enzyme inhibition against the mutant EGFR T790M.[10]

Broader Biological Activities: Beyond Cancer

While the focus has been on anticancer activity, 4-substituted quinazolines exhibit a wide range of other biological effects.

  • Antimicrobial Activity: Certain 4-substituted quinazolin-4(3H)-ones have demonstrated pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae.[3] The introduction of a naphthyl radical or an amide group at the 4-position was found to be beneficial for this activity.[3]

  • Anti-inflammatory Activity: Quinazolinone derivatives with substitutions at the 4-position have been shown to possess significant anti-inflammatory and analgesic properties.[2][15]

Experimental Protocols

General Synthesis of 4-Anilinoquinazolines

The synthesis of 4-anilinoquinazolines typically involves the nucleophilic substitution of a 4-chloroquinazoline precursor with the desired aniline.

Step-by-Step Methodology:

  • Chlorination of Quinazolin-4-one: The starting quinazolin-4-one is refluxed with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the corresponding 4-chloroquinazoline.

  • Nucleophilic Substitution: The 4-chloroquinazoline is then reacted with the appropriate aniline in a suitable solvent, such as isopropanol or ethanol, often in the presence of a base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), under reflux conditions.

  • Purification: The resulting 4-anilinoquinazoline product is typically purified by recrystallization or column chromatography.

Synthesis_Workflow Quinazolinone Quinazolin-4-one Chloroquinazoline 4-Chloroquinazoline Quinazolinone->Chloroquinazoline POCl₃ or SOCl₂ Reflux Final_Product 4-Anilinoquinazoline Derivative Chloroquinazoline->Final_Product Aniline Substituted Aniline Aniline->Final_Product Solvent (e.g., Isopropanol) Base (e.g., DIPEA) Reflux caption General Synthesis of 4-Anilinoquinazolines

Caption: General synthetic route for 4-anilinoquinazoline derivatives.

Signaling Pathway Inhibition

4-Substituted quinazolines primarily exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The two most prominent targets are the EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, triggering a cascade of downstream signaling events. This leads to cell proliferation, survival, and metastasis. 4-Anilinoquinazolines act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting the entire downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline 4-Anilinoquinazoline (e.g., Gefitinib) Quinazoline->EGFR Inhibits (ATP Competition) caption EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.

VEGFR-2 Signaling Pathway

VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 4-substituted quinazolines have been developed as dual EGFR/VEGFR-2 inhibitors, offering a multi-pronged attack on cancer.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis Quinazoline 4-Substituted Quinazoline (Dual Inhibitor) Quinazoline->VEGFR2 Inhibits (ATP Competition) caption VEGFR-2 Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-substituted quinazolines.

Conclusion

The substituent at the 4-position of the quinazoline ring is a critical determinant of its biological activity. The 4-anilino moiety has been extensively validated as a premier pharmacophore for EGFR inhibition, leading to the development of several successful anticancer drugs. However, ongoing research continues to unveil the potential of other substituents, such as hydrazinyl, chalcone, and stilbene derivatives, which exhibit potent and sometimes unique pharmacological profiles. The choice of the 4-substituent should be guided by the specific biological target and the desired therapeutic outcome. For researchers in drug development, a thorough understanding of the structure-activity relationships at this position is paramount for the rational design of next-generation quinazoline-based therapeutics with improved potency, selectivity, and resistance-breaking capabilities.

References

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